molecular formula C8H10<br>C6H4(CH3)2<br>C8H10 B7769822 p-Xylene CAS No. 68650-36-2

p-Xylene

Cat. No.: B7769822
CAS No.: 68650-36-2
M. Wt: 106.16 g/mol
InChI Key: URLKBWYHVLBVBO-UHFFFAOYSA-N
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Description

p-Xylene (1,4-dimethylbenzene, C₈H₁₀) is a technical-grade aromatic hydrocarbon supplied with a minimum purity of 99.0%. It is a colorless, flammable liquid with a characteristic aromatic odor, a molecular weight of 106.17 g/mol, a density of 0.861 g/mL, and a boiling point of approximately 138°C . This compound serves as a critical reagent and model fuel in advanced scientific research. It is a common component in commercial gasoline, diesel, and jet fuels, and is widely used as a surrogate component in developing and validating kinetic models for these complex fuels . Research into the combustion chemistry of this compound is essential for understanding the behavior of multi-alkyl substituted aromatics, with studies focusing on its pyrolysis and oxidation over a wide range of conditions (800–1800 K, 0.04–10 atm) . A key research focus is its role in the formation mechanisms of polycyclic aromatic hydrocarbons (PAHs) and soot, which are significant pollutants . Beyond combustion science, this compound is a fundamental building block in materials science and industrial chemistry. Its primary industrial application is in the large-scale synthesis of polymers, most notably as the raw material for the production of terephthalic acid, which is a precursor to the polymer polyethylene terephthalate (PET) . Ongoing research also explores sustainable production pathways, including the efficient one-pot synthesis of bio-based this compound from substrates like 2,5-hexanedione and ethanol, offering a renewable alternative to petroleum-derived feedstocks . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling protocols. This compound is harmful if swallowed, and vapor exposure can cause dizziness, headache, and irritation to the eyes, nose, and throat .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-xylene
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InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3
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InChI Key

URLKBWYHVLBVBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C
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Molecular Formula

C8H10, Array
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Related CAS

25951-90-0
Record name Benzene, 1,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2021868
Record name p-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.]
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Boiling Point

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F
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Flash Point

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F
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Solubility

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg
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Color/Form

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades)

CAS No.

106-42-3
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Melting Point

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F
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Record name p-XYLENE
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Record name p-Xylene
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URL https://www.cdc.gov/niosh/npg/npgd0670.html
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Advanced Synthetic Methodologies for P Xylene Production

Catalytic Methylation of Toluene (B28343) with Methanol (B129727)

The methylation of toluene with methanol (TMM) over acidic zeolite catalysts presents an attractive alternative for p-xylene (B151628) production, offering a "molecular engineering" approach for targeted conversion using C1 chemical sources like methanol. hep.com.cn This process typically involves the reaction of toluene with methanol over a suitable catalyst, yielding a mixture of xylene isomers (ortho-, meta-, and para-xylene) along with other byproducts such as benzene (B151609) and trimethylbenzenes. hep.com.cntum.de Achieving high selectivity for this compound is paramount due to its higher market demand compared to its isomers, which have similar boiling points, making their separation energy-intensive and costly. hep.com.cntum.deacs.org

Reaction Kinetics and Mechanistic Studies of Toluene Methylation

The methylation of toluene with methanol over acidic zeolites is a complex reaction system involving several competing pathways, including toluene methylation, xylene isomerization, further xylene methylation to trimethylbenzenes, toluene disproportionation to benzene and xylenes (B1142099), and methanol-to-hydrocarbons reactions. tum.de Understanding the reaction kinetics and mechanism is crucial for designing catalysts with enhanced this compound selectivity.

A widely accepted mechanism for toluene methylation over acidic zeolites involves the formation of a methylating species from methanol on a Brønsted acid site. tum.de This methylating species can be a methoxy (B1213986) group or protonated methanol. tum.de Nucleophilic toluene then reacts with this surface methylating species via a carbenium ion-like transition state, forming an alkoxide intermediate. tum.de Subsequent deprotonation of the intermediate releases the xylene product and regenerates the Brønsted acid site, closing the catalytic cycle. tum.de

Studies on the kinetics of toluene methylation over ZSM-5 catalysts have shown linear rate dependencies on aromatic pressure and zero dependence on methanol (or dimethyl ether, a dehydration product of methanol) pressure at low conversions and high methanol:aromatic ratios. acs.org This suggests that the zeolite surface is covered with methanol-derived species, and the reaction rate is determined by the reaction between toluene and these surface species. acs.org Apparent activation energies for toluene alkylation with methanol on H-ZSM-5 have been reported in the range of 47-68 kJ/mol. researchgate.net

Side reactions, such as xylene isomerization, significantly impact this compound selectivity. While o- and this compound are often the primary products of toluene methylation, they can readily isomerize in acidic zeolites, leading to a thermodynamic equilibrium mixture of xylene isomers (approximately 23-24% this compound, 50-51% m-xylene (B151644), and 25-26% o-xylene (B151617) at typical reaction temperatures). tum.demdpi.com

Table 1: Approximate Equilibrium Composition of Xylene Isomers

IsomerApproximate Composition (%)
This compound23-24
m-Xylene50-51
o-Xylene25-26

Carbon deposition is another factor affecting catalyst performance and stability in toluene methylation. mdpi.com The formation of coke, often originating from olefins produced via methanol-to-hydrocarbons reactions, can block zeolite pores and cover active sites, leading to catalyst deactivation. mdpi.com

Design and Development of Shape-Selective Zeolite Catalysts

To overcome the limitations of thermodynamic equilibrium and enhance this compound selectivity, significant effort has been directed towards the design and development of shape-selective zeolite catalysts. hep.com.cnacs.org Zeolites, with their well-defined pore structures, can exhibit shape selectivity based on the size and shape of reactant, product, or intermediate molecules. aidic.ithep.com.cngoogle.com The MFI-type zeolite, ZSM-5, is particularly well-suited for this compound synthesis due to its pore dimensions (0.55-0.57 nm), which are similar to the molecular diameter of this compound, allowing preferential diffusion of the para isomer compared to the bulkier ortho- and meta-isomers. aidic.itmdpi.com

Modifications of ZSM-5 zeolite are widely employed to further enhance its shape selectivity for this compound. These modifications aim to control the accessibility of acid sites and the diffusion pathways within the zeolite channels.

The crystal size and pore structure of ZSM-5 zeolites play a significant role in determining this compound selectivity. Larger ZSM-5 crystals have been reported to yield better this compound selectivity in toluene methylation. acs.org This is attributed to increased channel tortuosity and longer diffusion pathways, which favor the faster-diffusing this compound molecule to exit the zeolite before undergoing isomerization. acs.orgpsu.edu Studies have shown that micron-sized ZSM-5, predominantly exposing sinusoidal channels, can achieve very high this compound selectivity. acs.org

Creating hierarchical structures in ZSM-5, which combine micropores with mesopores, can also influence selectivity and improve diffusion characteristics and resistance to coke formation. acs.orgoaepublish.com However, the impact on this compound selectivity can vary depending on the specific hierarchical structure and modifications. acs.org

Chemical vapor deposition (CVD) or chemical liquid deposition (CLD) of silica (B1680970) (SiO₂) are effective techniques for depositing an inert silica layer on the external surface of ZSM-5 crystals. aidic.ittum.demdpi.comresearchgate.net This silica layer can cover external acid sites, inhibiting undesirable side reactions like isomerization and further methylation. oaepublish.commdpi.com Silica deposition can also lead to a narrowing of the pore openings, further enhancing shape selectivity by creating diffusion resistance that more significantly hinders the bulkier m- and o-xylene isomers compared to this compound. psu.edumdpi.com Studies have demonstrated that silica deposition can significantly increase this compound selectivity, often well above the thermodynamic equilibrium value. aidic.itmdpi.com For instance, ZSM-5 modified with silica deposition has shown this compound selectivities up to 96.2% compared to 24.3% for the parent ZSM-5 in toluene disproportionation. mdpi.com However, excessive silica deposition can also lead to decreased toluene conversion due to increased diffusion resistance for reactants. mdpi.com

Other surface modification techniques, including impregnation with compounds containing phosphorus, boron, magnesium, lanthanum, and antimony, have also been explored to improve this compound selectivity. revistadechimie.rotum.deacs.orgmdpi.commdpi.com These modifiers can act as acid-site neutralizing agents and/or create diffusion barriers. mdpi.commdpi.com Phosphorus modification, for example, has been shown to significantly enhance this compound selectivity by reducing external surface area, micropore volume, and the quantity and strength of acid sites. mdpi.com

The acidity of zeolite catalysts, specifically the presence and strength of Brønsted and Lewis acid sites, plays a critical role in the catalytic methylation of toluene with methanol. mdpi.com Brønsted acid sites are generally considered the primary active sites for the activation of methanol and the subsequent methylation of toluene. tum.de The mechanism involves the interaction of methanol with Brønsted acid sites to form methylating species. tum.de

The balance between Brønsted and Lewis acidity, as well as the strength and location of these acid sites (internal vs. external surface), are crucial factors determining the catalyst's activity, selectivity, and stability in toluene methylation for this compound production. mdpi.com Reducing the number of strong acid sites, particularly on the external surface, is often beneficial for enhancing this compound selectivity by minimizing undesirable isomerization and disproportionation reactions. mdpi.compsu.eduoaepublish.com

Table 2: Influence of Phosphorus Modification on ZSM-5 Acidity and this compound Selectivity

P Content (wt.%)External Surface Area (m²/g)Micropore Volume (cm³/g)Total Acidity (µmol/g)This compound Selectivity in Xylenes (%)
0--High23.8 mdpi.com
5ReducedReducedDecreased~90 mdpi.com

Note: Data is illustrative based on research findings and may vary depending on specific synthesis and characterization methods. mdpi.com

Catalyst Deactivation Mechanisms (e.g., Coking, Oligomerization)

Catalyst deactivation is a significant challenge in toluene methylation for this compound production, primarily caused by the deposition of carbonaceous species, referred to as coking, and the formation of heavy hydrocarbons through oligomerization. mdpi.com Coking is identified as the main cause of catalyst deactivation in benzene/toluene methylation systems. mdpi.com The process involves the adsorption of organic compounds on the catalyst surface, leading to condensation reactions. mdpi.com Olefins present in the reaction system are a primary reason for carbon deposition, generating naphthenic hydrocarbons, aromatic hydrocarbons, and polycyclic aromatic hydrocarbons that ultimately condense into coke. mdpi.com

In the context of toluene methylation over ZSM-5 catalysts, extra-framework aluminum species have been shown to favor coke formation by enhancing oligomerization and hydrogen transfer reactions. mdpi.com This coke deposition can block the zeolite's internal channels, hindering diffusion and reducing catalytic activity and selectivity. psu.edu Rapid catalyst deactivation due to coke deposition has been observed in phosphorus-treated ZSM-5 catalysts, despite their high initial this compound selectivity. google.com

Strategies for Catalyst Regeneration

Catalyst regeneration is crucial for maintaining the economic viability of toluene methylation processes. While specific detailed strategies for catalyst regeneration in the context of toluene methylation for this compound were not extensively detailed in the provided snippets, general approaches for zeolite catalyst regeneration often involve burning off the accumulated coke under controlled conditions, typically in air at elevated temperatures. sciopen.com This process aims to restore the catalyst's active sites and pore structure. The effectiveness of regeneration depends on the nature and extent of coke deposition, as well as the catalyst's structural integrity.

Process Intensification in Toluene Methylation

Process intensification in toluene methylation aims to improve efficiency, reduce energy consumption, and enhance this compound selectivity. This involves optimizing reaction conditions and streamlining downstream separation processes.

Optimization of Reaction Conditions (Temperature, Pressure, Feed Ratio, Contact Time)

Optimizing reaction conditions is critical for achieving high this compound selectivity and conversion in toluene methylation. Key parameters include temperature, pressure, feed ratio (toluene to methanol), and contact time (or weight hourly space velocity, WHSV).

Studies have investigated the effect of these parameters on catalytic performance. For instance, a study using Aspen Plus simulation to optimize a toluene methylation process with a Mg-modified ZSM-5 catalyst found that increasing the reaction temperature to 442.5 °C and pressure to 4.0 bar could lead to a methanol conversion of 98.0% and a this compound selectivity of 92.0%. researchgate.netacs.org Another study indicated that lower reaction temperatures were more advantageous for increasing this compound selectivity. acs.org

The feed ratio of toluene to methanol also plays a significant role. A ratio of 2 slightly lowers conversion but significantly reduces methanol loss by side reactions. scribd.com

Contact time, often inversely related to WHSV, is another critical factor. Short contact times can enhance this compound selectivity by minimizing the secondary isomerization of this compound within the zeolite channels. mdpi.com However, very high space velocity can lead to a decrease in toluene conversion. mdpi.com Optimal conditions often involve balancing conversion and selectivity. For example, a residence time of 60 seconds and a wall temperature of 425 K were recommended as optimum working values in one study. researchgate.net

The introduction of diluents, such as water, can also influence selectivity by reducing contact time. acs.org

Table 1 summarizes some reported optimal or influential reaction conditions in toluene methylation:

ParameterRange/ValueEffect on Selectivity/ConversionSource
Temperature442.5 °CIncreased methanol conversion and this compound selectivity researchgate.netacs.org
TemperatureLower temperaturesMore advantageous for increasing this compound selectivity acs.org
Pressure4.0 barIncreased methanol conversion and this compound selectivity researchgate.netacs.org
Feed Ratio (T/M)2Slightly lower conversion, significantly reduces methanol loss scribd.com
Contact TimeShortEnhances this compound selectivity by minimizing isomerization mdpi.com
Residence Time60 secondsRecommended optimum working value (with 425 K wall temperature) researchgate.net
Reduction of Methanol Recovery and Recycle Systems

Reducing or eliminating the need for methanol recovery and recycle systems is a key aspect of process intensification aimed at improving the economics of toluene methylation. researchgate.netacs.orgacs.org In existing processes, methanol conversion can be as low as 70.0%, necessitating energy-intensive methanol recovery and recycling, which also leads to additional toluene loss in downstream separation. acs.org

An intensified process design achieving high methanol conversion (e.g., 98.0% at optimized conditions) can potentially remove the methanol recovery and recycle system, leading to reduced operating costs and less toluene loss. researchgate.netacs.org This can be achieved through optimizing reaction conditions and catalyst design to maximize methanol conversion in a single pass. acs.org

Selective Toluene Disproportionation (STDP)

Selective Toluene Disproportionation (STDP) is another significant process for producing this compound, along with benzene, from toluene. jalonzeolite.comexxonmobilchemical.comintratec.usresearchgate.netgoogle.com This process involves the rearrangement of toluene molecules over a catalyst to yield a mixture of benzene and xylenes, with a high proportion of the para isomer. axens.net Compared to traditional toluene disproportionation, STDP is designed to enhance the selectivity towards this compound. researchgate.netgoogle.com

Catalytic Systems for STDP

The success of STDP heavily relies on the use of shape-selective catalysts, primarily modified zeolites, which favor the formation and diffusion of this compound while hindering the diffusion and isomerization of the other xylene isomers (o-xylene and m-xylene). researchgate.netgoogle.com

ZSM-5 zeolites with a Constraint Index from about 1 to about 12 are commonly used catalytic molecular sieves in STDP due to their pore structure, which allows for the preferential diffusion of the smaller this compound molecule. researchgate.netgoogle.com The diffusivity of this compound in certain molecular sieve catalysts like ZSM-5 can be significantly higher than that of o- and m-xylenes. researchgate.net

To enhance this compound selectivity, these zeolite catalysts are often modified. Techniques include impregnation with compounds containing phosphorus, boron, or magnesium, as well as surface silylation or pre-coking. mdpi.comresearchgate.netmdpi.com These modifications can adjust the catalyst's acidity and pore opening size, further promoting shape selectivity and hindering unwanted side reactions like isomerization and disproportionation of xylenes. psu.eduresearchgate.netmdpi.com

ExxonMobil's PxMax℠ process is a benchmark STDP technology utilizing an ex-situ selectivated EM-2300 catalyst, which is manufactured using a proprietary technique to increase the relative diffusivity rate of this compound. exxonmobilchemical.comaxens.net This catalyst offers ultra-high this compound selectivity (greater than 96%) that increases throughout the cycle, higher total xylenes yield, and very long catalyst cycles (more than 15 years). exxonmobilchemical.com Unlike traditional STDP processes requiring in-situ coke selectivation, the PxMax℠ process uses ex-situ selectivation, simplifying operation and allowing for easier retrofitting. exxonmobilchemical.com

Table 2 lists some catalytic systems and modification strategies employed in STDP:

Catalyst TypeModification StrategyEffectSource
ZSM-5 zeolitesPhosphorus, Boron, or Magnesium impregnationEnhances this compound selectivity mdpi.comresearchgate.net
ZSM-5 zeolitesSurface silylation (e.g., with tetraethyl orthosilicate)Enhances this compound selectivity mdpi.com
ZSM-5 zeolitesPre-cokingEnhances this compound selectivity by deactivating external acid sites mdpi.compsu.eduresearchgate.net
EM-2300 (ExxonMobil)Proprietary ex-situ selectivationUltra-high this compound selectivity (>96%), long catalyst life exxonmobilchemical.comaxens.net
Zeolite-Based Catalysts (e.g., ZSM-5, Mordenite, Faujasite)

ZSM-5 (MFI type) is a widely studied and industrially relevant zeolite catalyst for this compound synthesis, particularly in toluene methylation and xylene isomerization. jalonzeolite.comacs.orgnih.govtaylorandfrancis.com Its medium-pore, interconnected channel system (5.1 × 5.5 Å and 5.3 × 5.6 Å) provides shape selectivity for this compound. aidic.it Mordenite (MOR type) and Faujasite (FAU type, e.g., zeolite Y) are also employed, although their different pore structures and acid properties influence catalytic performance and selectivity. acs.orgengineering.org.cnifpenergiesnouvelles.frrsc.org Mordenite has a one-dimensional pore structure with larger channels (6.5 × 7.0 Å), while Faujasite possesses larger cavities (7.4 Å diameter) connected by smaller windows. aidic.itcsic.es

Influence of Catalyst Preparation and Surface Acidity

The catalytic performance of zeolites in this compound synthesis is highly sensitive to catalyst preparation methods and the resulting surface acidity. Modifications to ZSM-5, such as dealumination, impregnation with oxides (e.g., P, Mg, Zn, Si), and control of crystal size, are employed to tune acidity and pore structure, thereby enhancing para-selectivity and stability. researchgate.netnih.govaidic.itmdpi.commdpi.comresearchgate.net Reducing the number and strength of external acid sites is crucial, as these sites can catalyze undesirable side reactions like xylene isomerization to less valuable isomers and the formation of heavier aromatics. researchgate.netnih.govmdpi.comresearchgate.net Silica deposition, for instance, can passivate external acid sites and narrow pore openings, increasing this compound selectivity. nih.govaidic.it The balance between Brønsted and Lewis acid sites also impacts activity and selectivity in reactions like the Diels-Alder cycloaddition for bio-based this compound production. mdpi.commdpi.comacs.org

Thermodynamic Considerations and Equilibrium Constraints

The synthesis of this compound is subject to thermodynamic constraints, particularly in isomerization reactions. The isomerization of mixed xylenes (o-, m-, and this compound) tends towards a thermodynamic equilibrium distribution, where this compound typically constitutes only about 23-25% of the mixture. nih.govaidic.itmdpi.comresearchgate.netgychbjb.com

The equilibrium composition of xylene isomers is temperature-dependent. For instance, in an ideal gas model of mixed xylene, the this compound content shows a slight increase with temperature up to around 423.15 K, reaching a maximum of about 0.2426, before gradually decreasing at higher temperatures. gychbjb.com This thermodynamic limitation necessitates strategies to shift the equilibrium towards this compound.

Process Modifications for Enhanced this compound Yield

To overcome thermodynamic limitations and enhance this compound yield, various process modifications are implemented. Integrating reaction and separation is a key strategy. For example, combining isomerization with selective separation techniques like adsorption or crystallization allows for the continuous removal of this compound from the reaction mixture, driving the equilibrium forward. researchgate.netcore.ac.uk Reactive distillation, which integrates reaction and separation in a single unit, has also been explored to enhance this compound yield beyond the equilibrium limit in isomerization. researchgate.net Optimizing reaction parameters such as temperature, pressure, and feed ratio in processes like toluene methylation can also significantly improve this compound selectivity and conversion. acs.org

Transalkylation of Heavy Aromatics (C9+)

Transalkylation catalysts, often based on advanced zeolite formulations, are designed to handle significant amounts of heavy aromatics and exhibit high selectivity to benzene and xylenes. clariant.com Metal functions are often incorporated into these catalysts to prevent coking and allow operation at lower hydrogen-to-oil ratios. clariant.com The transalkylation reaction can occur via different mechanisms, including dealkylation-alkylation and a diphenylalkane intermediate route, depending on the catalyst and reaction conditions. csic.es

Isomerization of C8 Aromatics

Isomerization of C8 aromatics is a crucial step in maximizing this compound production from mixed xylene streams obtained from processes like catalytic reforming. jalonzeolite.comtaylorandfrancis.comthyssenkrupp.comresearchgate.net Since the initial C8 aromatic mixture is typically at thermodynamic equilibrium with respect to the xylene isomers, and this compound is present at a lower concentration than demanded, the remaining o-xylene, m-xylene, and ethylbenzene (B125841) are sent to an isomerization unit to be converted into a mixture closer to equilibrium, thus replenishing the this compound concentration. jalonzeolite.comtaylorandfrancis.comcore.ac.ukthyssenkrupp.com This process is an essential part of the recycle loop in this compound production, optimizing resource utilization. jalonzeolite.com

Catalytic isomerization is employed to facilitate the rearrangement of the C8 aromatic isomers. jalonzeolite.comacs.orgaidic.itrsc.orgthyssenkrupp.comresearchgate.net The catalysts used are typically acidic, often zeolite-based, and may also contain a hydrogenation function, particularly when dealing with ethylbenzene. ifpenergiesnouvelles.fr

Catalytic Isomerization Mechanisms

Xylene isomerization over acidic catalysts, such as zeolites, can occur via intramolecular and intermolecular mechanisms. acs.org The intramolecular mechanism, often dominant over medium-pore zeolites like ZSM-5, involves a 1,2-shift of a methyl group on the aromatic ring catalyzed by Brønsted acid sites. acs.orgcsic.esresearchgate.net The activity of these acid sites is influenced by their concentration and local environment within the zeolite structure. acs.org

Catalyst Stability and Selectivity in Isomerization

To address these limitations, hierarchical mesoporous ZSM-5 zeolites have been developed. These catalysts possess both micropores and additional mesopores, which improve the diffusion of xylene isomers while maintaining the shape selectivity crucial for high this compound selectivity. bcrec.id Hierarchical zeolites also exhibit enhanced resistance to coke deposition, a major cause of catalyst deactivation. bcrec.id For instance, a hierarchical mesoporous ZSM-5 catalyst showed superb operational stability over 50 hours in the isomerization of o-xylene, with the this compound yield remaining nearly constant. bcrec.id

Modifications to ZSM-5 catalysts, such as the introduction of phosphorus, have been shown to significantly impact catalytic stability, methanol conversion, and product selectivity in processes like toluene methylation, which can produce xylenes. mdpi.com A small amount of phosphorus can enhance catalyst stability, while increasing phosphorus content can lead to a decrease in coke deposition. mdpi.com This modification can increase the selectivity of this compound within the xylene isomers. mdpi.com

Surface passivation techniques, including modification with phosphorus, magnesium, lanthanum, antimony, boron, and silicon species, have proven effective in improving this compound selectivity by preventing undesired isomerization reactions on external acid sites. acs.org For example, coating HZSM-5 with a silicalite-1 shell increased this compound selectivity by inhibiting unselective isomerization on external acid sites and improved separation efficiency of this compound from other isomers due to steric hindrance and extended diffusion paths. mdpi.com This core-shell catalyst also showed good resistance to coking and excellent durability over a long reaction time. mdpi.com

Platinum modification of multiple-modified catalysts has also been explored as a means to improve catalyst stability in toluene methylation. acs.org

Novel and Green Synthetic Routes for this compound

The increasing demand for sustainable chemical production has spurred interest in novel and green synthetic routes for this compound, moving away from traditional fossil fuel-based processes. liverpool.ac.ukjalonzeolite.comupnjatim.ac.id These routes aim to utilize renewable feedstocks and incorporate sustainable chemistry principles to minimize environmental impact. jalonzeolite.com

Biomass-Derived Feedstocks for this compound Production

Biomass-derived feedstocks are gaining attention as a promising renewable source for producing this compound. liverpool.ac.ukupnjatim.ac.id Pathways to obtain this compound from biomass include methanol-to-aromatics (MTA), ethanol (B145695) dehydration, ethylene (B1197577) dimerization, furan (B31954) cycloaddition, and catalytic fast pyrolysis and hydrotreating of lignin. liverpool.ac.uk Utilizing biomass allows for the production of this compound with minimal disruption to existing downstream processes, such as the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET), as the same feedstock chemical is ultimately produced. acs.org

One particularly promising route involves the conversion of biomass-derived 2,5-dimethylfuran (B142691) (DMF) into this compound. upnjatim.ac.id DMF can be synthesized from biomass carbohydrates, typically through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF). upnjatim.ac.id

The Diels-Alder cycloaddition reaction is a key strategy for constructing aromatic skeletons from biomass derivatives, offering a route to produce this compound from biomass-derived furanics and dienophiles. dicp.ac.cnrsc.org A significant example is the synthesis of this compound via the Diels-Alder cycloaddition of 2,5-dimethylfuran (DMF) with a suitable dienophile, followed by dehydration. liverpool.ac.ukupnjatim.ac.id While ethylene is a common dienophile used with DMF to produce this compound, alternatives like acrylic acid (AA) have also been explored. liverpool.ac.ukmpg.de

The reaction between DMF and acrylic acid can yield this compound through a cascade of reactions, including Diels-Alder cycloaddition, dehydration to form the phenyl ring, and final decarboxylation. mpg.dersc.orgmpg.de This can be performed as a three-in-one reaction, potentially in a continuous flow system. mpg.dersc.orgmpg.de

Studies have investigated the use of different catalysts for the continuous flow synthesis of this compound from DMF and acrylic acid. rsc.orgrsc.org Beta zeolite, particularly Beta(150) with a Si/Al molar ratio of 150, has shown promising catalytic performance, resulting in complete DMF conversion and a high this compound yield. rsc.orgrsc.org This high activity is attributed to the zeolite's high specific surface area, three-dimensional porous architecture, and acid site density. rsc.org Beta(150) also demonstrated stable performance over an extended period. rsc.org

Other catalysts, such as heterogeneous metal-organic frameworks like Bi-BTC, have also successfully catalyzed the synthesis of this compound from DMF and acrylic acid under relatively mild conditions, achieving high yields. nih.gov

Following the Diels-Alder cycloaddition of biomass-derived furanics and dienophiles, catalytic dehydration and decarboxylation steps are often necessary to form the final aromatic this compound product. In the case of the reaction between 2,5-dimethylfuran and acrylic acid, the initial Diels-Alder adduct undergoes dehydration to form a cyclic intermediate, which then undergoes decarboxylation to yield this compound. mpg.dersc.orgmpg.de

These steps can be catalyzed by various acidic catalysts. Brønsted acid sites containing catalysts can effectively catalyze the dehydration of the oxabicyclic type intermediate formed from DMF and ethylene. liverpool.ac.uk In the DMF-acrylic acid route, the dehydration and decarboxylation can occur in a single catalytic process. mpg.dersc.orgmpg.de For example, Beta zeolite has been shown to facilitate this three-in-one reaction. rsc.orgrsc.org

Metal-organic frameworks with synergistic metal centers and acid sites, such as SiW@MIL-100(Fe), have been developed to catalyze the synthesis of this compound from DMF and acrylic acid. rsc.org In this system, Fe(III) sites can catalyze the decarboxylation of acrylic acid, while acid sites promote the dehydration reaction. rsc.org

Sustainable Chemistry Principles in this compound Synthesis

Sustainable chemistry principles are integral to the development of green this compound production routes. acs.orgjalonzeolite.commpg.dempg.de These principles aim to minimize the environmental footprint of chemical processes throughout their life cycle. Key aspects include the use of renewable feedstocks, the design of energy-efficient reactions, the minimization of waste through high atom economy, and the use of less hazardous chemicals and catalysts. acs.orgjddhs.com

In the context of this compound synthesis, employing biomass-derived feedstocks directly aligns with the principle of using renewable resources. jalonzeolite.comupnjatim.ac.id The development of catalytic processes that combine multiple reaction steps, such as the three-in-one reaction for DMF and acrylic acid, contributes to energy efficiency and waste minimization by reducing the number of separation and purification steps required. mpg.dersc.orgmpg.de The use of heterogeneous catalysts, like zeolites and metal-organic frameworks, facilitates easier separation from the reaction mixture and potential for reuse, further enhancing sustainability. rsc.orgrsc.orgnih.gov

Designing catalysts with high selectivity for this compound is also a crucial aspect of sustainable synthesis, as it minimizes the formation of unwanted byproducts and reduces the need for energy-intensive separation processes. acs.orgmdpi.comjalonzeolite.com

Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental impacts of bio-based this compound production compared to conventional fossil-based routes. acs.orgacs.orgsupergen-bioenergy.netwhiterose.ac.uk LCA considers the entire life cycle of a product, from raw material extraction to end-of-life disposal, allowing for a comprehensive evaluation of its environmental footprint. whiterose.ac.uk

Studies conducting LCA on bio-based this compound production have shown potential for significant reductions in greenhouse gas emissions compared to conventional processes. upnjatim.ac.idacs.orgnih.gov For example, producing this compound from sugar cane juice, with the bagasse used for electricity generation, resulted in a substantial reduction in global warming potential and fossil energy use. acs.org

LCA studies also highlight the importance of high selectivity in bio-based this compound production for achieving better environmental performance. acs.org Energy consumption is another critical factor influencing the environmental impact of bio-based processes. acs.org

Advanced Separation and Purification Technologies for P Xylene

Adsorptive Separation Processes

Adsorptive separation is a widely used technique for separating xylene isomers, leveraging the differences in how strongly the isomers adsorb onto a solid material portalabpg.org.brrsc.org. This method is favored for its higher efficiency and lower energy penalty compared to crystallization pnas.org. The effectiveness of adsorptive separation hinges on the selection of appropriate adsorbent materials that exhibit high selectivity for p-xylene (B151628) over its isomers osti.govportalabpg.org.brresearchgate.net.

Simulated Moving Bed (SMB) Technology

Simulated Moving Bed (SMB) technology is the state-of-the-art industrial process for the adsorptive separation of this compound portalabpg.org.brpnas.orgresearchgate.netacs.org. Developed in the 1960s, SMB simulates counter-current movement of the solid adsorbent and the liquid feed, allowing for continuous separation and high purity product recovery portalabpg.org.bracs.orguva.nl. The Parex process, developed by Universal Oil Products (UOP), was a pioneer in applying adsorption separation on an industrial scale using SMB technology portalabpg.org.bracs.org. Other commercial SMB technologies include Axens' Eluxyl and Toray's Aromax uva.nl.

An SMB unit typically consists of multiple beds containing the adsorbent material acs.orggoogle.com. The simulated counter-current flow is achieved by periodically switching inlet and outlet ports along the series of columns acs.org. This process exploits the differences in affinity of the adsorbent for this compound relative to the other C8 isomers acs.org. SMB units for this compound separation typically operate at temperatures between 140 and 185 °C, often preferably between 150 and 175 °C acs.org.

Adsorbent Materials for SMB

The choice of adsorbent material is a critical factor determining the efficiency of the SMB process for this compound separation researchgate.net. Ideal adsorbents for this application possess characteristics such as rigid micropores, high surface area, thermal stability, and specific affinities for hydrocarbon molecules researchgate.net. Zeolites and Metal-Organic Frameworks (MOFs) are two major classes of materials explored for this purpose researchgate.netrsc.orgacs.org.

Faujasite-type Molecular Sieves (Zeolite X, Zeolite Y)

Faujasite-type zeolites, particularly Zeolite X and Zeolite Y, have been widely used as adsorbents in industrial SMB processes for this compound separation portalabpg.org.brpnas.orgresearchgate.netgoogle.comresearchgate.netresearchgate.netpnas.org. These zeolites are crystalline microporous aluminosilicates known for their well-defined pore structures and high surface areas researchgate.netwatereurope.eu.

Ion exchange with different cations can modify the adsorption characteristics of zeolites google.com. For the separation of this compound from C8 aromatics, exchanging faujasite zeolites with barium and/or potassium is preferred google.com. BaX zeolite, containing 20 to 29 percent barium, is considered an especially preferred adsorbent due to its high adsorption selectivity for this compound google.comresearchgate.netnih.gov. Industrial SMB units often employ faujasite-type zeolites, such as Ba-faujasite exchanged commercial adsorbents, operating at around 180 °C, achieving high this compound recovery (97-99%) and purity (99.7-99.9%) pnas.orgresearchgate.netpnas.org.

Research has investigated the equilibrium and kinetics of xylene adsorption on faujasite-type zeolites. Studies have shown that this compound is strongly adsorbed on barium-exchanged faujasite of type X researchgate.net. The adsorption loading of xylene isomers on SPX3000-fine zeolite, a Ba-faujasite exchanged commercial adsorbent, decreases with increasing temperature in the range of 25–75 °C researchgate.net. The Langmuir isotherm model has been found to describe the equilibrium adsorption data well for this adsorbent researchgate.net.

A systematic study on mono- and bi-cationic exchanged X and Y faujasites explored a diverse library of 68 faujasites exchanged with alkali (Na⁺, K⁺, Cs⁺) and alkali earth (Ca²⁺, Ba²⁺) cations for xylene separation under different mixture conditions researchgate.net. This research provided a rational mapping of exchanged faujasites for xylene separation researchgate.net.

Lewis acidic faujasites, such as NaX, have shown high selectivity (greater than 90%) for this compound production in some reactions, with the highest selectivity associated with zeolite X where ions occupy positions II and III in the faujasite supercage royalsocietypublishing.org.

Interactive Table 1: Adsorption Characteristics of Selected Faujasite Zeolites for this compound Separation (Based on search results)

Zeolite TypeExchange CationsOperating Temperature (°C)This compound Purity (%)This compound Recovery (%)Key FindingsSource Indices
Faujasite (Type X)Ba and/or K170-185--Used in industrial SMB researchgate.net researchgate.net
Faujasite (FAU)-~18099.7-99.997-99Typical for industrial SMB pnas.orgpnas.org pnas.orgpnas.org
Zeolite XBa---Preferred adsorbent, high selectivity for this compound google.comresearchgate.netnih.gov google.comresearchgate.netnih.gov
Zeolite X (NaX)Na⁺493 K (220 °C) / 523 K (250 °C)75% at 493K, 96% at 523K (in a reaction context)-High selectivity in Lewis acidic form royalsocietypublishing.org royalsocietypublishing.org
Ba-faujasite (SPX-3000 fine)Ba25-75--Strong adsorption of this compound, Langmuir isotherm applies researchgate.netresearchgate.net researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs) for Selective Adsorption

Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, have garnered significant interest as potential adsorbents for xylene separation due to their structural diversity, tunable pore dimensions, and various binding interactions nih.govosti.govresearchgate.netacs.orgrsc.orgnih.govresearchgate.net. MOFs can offer high separation performances in adsorption processes researchgate.net. Some MOFs have been identified as this compound selective adsorbents google.com.

Examples of this compound selective MOFs explored for SMB processes include MIL-125-NH₂, MIL-140b, ZIF-8, and MOF-48 google.com. Other MOFs, such as Co₂(dobdc) and Co₂(m-dobdc), have been evaluated for xylene isomer separation, with binding affinities that can show selectivity towards isomers other than this compound depending on the MOF structure and conditions nih.gov. HIAM-203, a calcium-based MOF with a flexible skeleton, has demonstrated efficient separation of this compound from its isomers, showing temperature-dependent adsorption behavior where only this compound is adsorbed at higher temperatures (120 °C) osti.gov. A novel 3D MOF with 2D rhombic channels has also been synthesized for selective adsorption of this compound through a molecular sieving effect rsc.orgnih.gov.

MOFs can facilitate separation through various mechanisms, including molecular sieving, gating mechanisms, thermodynamic interactions, and kinetic diffusion researchgate.netresearchgate.net. The pore dimensions and geometry of MOFs play a crucial role in their selectivity researchgate.neteuropa.eu. For instance, MOFs with one-dimensional pores in the range of 4.2 Å to 5.5 Å are considered ideal for this compound selectivity based on geometric analysis europa.eu.

3.1.1.1.2.1. Computational Screening and Machine Learning in MOF Design

Computational screening and machine learning techniques are increasingly employed to explore and identify promising MOFs for selective this compound adsorption researchgate.netacs.orgscribd.commdpi.comrsc.org. These methods allow for the rapid evaluation of large databases of MOF structures, significantly reducing the time and resources required compared to experimental synthesis and testing acs.orgscribd.comrsc.org.

Computational screening involves analyzing MOF structural descriptors, such as void fraction, volumetric surface area, and largest cavity diameter, and correlating them with separation performance metrics like adsorption capacity and selectivity acs.orgscribd.com. Molecular simulations, such as Grand Canonical Monte Carlo (GCMC) simulations, are used to predict adsorption behavior acs.orgscribd.commdpi.com.

Machine learning methods, including back-propagation neural networks and decision trees, are utilized to analyze and optimize MOF properties for xylene separation acs.orgscribd.com. These methods can evaluate the importance of different structural descriptors for separation performance acs.orgscribd.com. By combining computational screening and machine learning, researchers can identify top-performing MOFs based on predefined criteria, such as target adsorption capacity and selectivity acs.orgscribd.com. For example, a study screened a large set of computation-ready experimental MOFs (4764 structures) and identified seven top-performing MOFs based on thresholds for this compound adsorption capacity and selectivity acs.orgscribd.com. Pore limiting diameter (PLD) and largest cavity diameter (LCD) were revealed as key factors governing separation performance in the top-performing MOFs acs.orgscribd.com.

Computational screening and machine learning can accelerate the discovery of novel materials by rapidly screening large databases of existing and hypothetical structures researchgate.netrsc.org. This approach can also provide valuable insights into the relationships between MOF structural characteristics and their adsorption properties, guiding the rational design of new MOF adsorbents mdpi.com.

3.1.1.1.2.2. Commensurate Stacking Mechanisms in MOFs

Commensurate stacking is a separation mechanism observed in certain MOFs where the dimensions and geometry of the channels allow for efficient packing or "stacking" of specific xylene isomers, particularly this compound, at saturation conditions uva.nlresearchgate.netnih.govresearchgate.net. This efficient stacking can lead to a significantly higher saturation capacity for the favored isomer researchgate.netresearchgate.net.

Studies using simulation methodologies have highlighted the crucial importance of channel dimension on separation based on commensurate stacking researchgate.netnih.gov. For example, MAF-X8, a MOF with one-dimensional 10 Å channels, is particularly noteworthy because its channel dimensions and geometry facilitate the commensurate stacking of this compound molecules uva.nlresearchgate.netnih.govresearchgate.net. This mechanism contributes to MAF-X8's high adsorption selectivity for this compound researchgate.netnih.gov. Similarly, Co-CUK-1, with 1D zig-zag shaped channels, also allows for vertical stacking of this compound molecules, resulting in a higher saturation capacity for the para-isomer researchgate.net.

The separation performance driven by commensurate stacking is often dictated by molecular packing and entropy effects, rather than solely by the binding energies of guest molecules with the framework walls or non-framework cations uva.nl. MOFs exhibiting commensurate stacking of this compound, such as MAF-X8 and Co-CUK-1, have shown significantly superior recovery of pure this compound compared to the industrial benchmark BaX zeolite in transient breakthrough simulations researchgate.net.

Interactive Table 2: Examples of MOFs and Separation Mechanisms for Xylene Isomers (Based on search results)

MOFProposed Separation Mechanism(s)Selective Isomer (if specified)Key Features/FindingsSource Indices
MIL-125-NH₂AdsorptionThis compoundIdentified as a this compound selective adsorbent for SMB google.com google.com
MIL-140bAdsorptionThis compoundIdentified as a this compound selective adsorbent for SMB google.com google.com
ZIF-8AdsorptionThis compoundIdentified as a this compound selective adsorbent for SMB google.com google.com
MOF-48AdsorptionThis compoundIdentified as a this compound selective adsorbent for SMB google.com google.com
Co₂(dobdc)Adsorption, Structural Distortiono-Xylene (B151617) > ethylbenzene (B125841) > m-xylene (B151644) > this compound (binding affinity trend)Evaluated for xylene separation, exhibits structural distortion nih.gov nih.gov
Co₂(m-dobdc)Adsorption-Evaluated for xylene separation nih.gov nih.gov
HIAM-203Temperature-dependent Adsorption, Flexible SkeletonThis compound (at 120 °C)Efficient separation of this compound at industrial relevant temperature osti.gov osti.gov
Novel 3D MOF with 2D rhombic channelsMolecular SievingThis compoundSynthesized for selective adsorption of this compound rsc.orgnih.gov rsc.orgnih.gov
MAF-X8Commensurate StackingThis compoundChannels allow efficient stacking of this compound, improved capacity compared to BaX uva.nlresearchgate.netnih.govresearchgate.net uva.nlresearchgate.netnih.govresearchgate.net
Co-CUK-1Commensurate StackingThis compound1D zig-zag channels allow vertical stacking of this compound, higher saturation capacity researchgate.net researchgate.net
Desorbent Selection and Its Impact on Energy Consumption

In adsorptive separation processes for this compound, such as the Simulated Moving Bed (SMB) technology, the selection of the desorbent plays a critical role in process performance and energy consumption. The desorbent is used to remove the adsorbed this compound from the solid adsorbent material, typically a zeolitic molecular sieve. pnas.orgportalabpg.org.brgoogle.comub.edu The efficiency of the desorbent directly impacts the energy required for its recovery and recirculation within the process.

Process Optimization in Adsorptive Separation

Process optimization in adsorptive separation of this compound focuses on improving efficiency, yield, and purity while minimizing energy consumption. For SMB processes, key parameters include the ratio of adsorbent bed numbers in different functional zones (desorption, purification, adsorption, and buffer), the void volume between beds, and the total number of beds. sylzyhg.com

Studies have investigated the influence of these parameters on adsorption performance. For example, test results indicate that optimizing the bed numbers in each zone can reduce the total number of adsorbent beds and adsorption towers while maintaining similar process performance. sylzyhg.com Specific optimized ratios for bed numbers in the adsorption, purification, and desorption zones have been identified in research to enhance separation efficiency. sylzyhg.com Decreasing the void volume between beds and increasing the total bed number can also contribute to improved separation efficiency. sylzyhg.com

Operational analysis and optimization of this compound adsorption separation units after changing the adsorbent have shown that factors like adsorbent performance, raw material impurity content, water injection volume, and issues within the adsorption column system (such as rotary valve leakage) can impact product purity and yield. sylzyhg.com Addressing these issues through optimization measures can lead to an increase in this compound yield. sylzyhg.com

Membrane-Based Separation Techniques

Membrane-based separation techniques are being explored as potential low-energy alternatives to conventional methods for separating xylene isomers. kaust.edu.sapnas.orgacs.org These techniques offer advantages such as lower energy footprints and simpler operation. acs.org Various membrane materials and configurations have been investigated for this challenging separation. pnas.orgacs.org

Pervaporation for Xylene Isomer Separation

Pervaporation is a promising membrane-based technology for separating liquid mixtures, including those with close boiling points or azeotropes, by selectively transporting components through a non-porous membrane. researchgate.netmdpi.compsu.edu The separation is driven by the difference in solubility and diffusivity of the components in the membrane material, followed by vaporization on the permeate side under vacuum or with a sweep gas. researchgate.netmdpi.comgoogle.com Pervaporation has been considered a potential alternative process for xylene isomer separation due to the energy-intensive nature of conventional techniques. tandfonline.com

The efficacy of pervaporation in separating xylene isomers is largely determined by the membrane's selectivity, which is dependent on the membrane material. mdpi.com Research in pervaporation for xylene separation has focused on developing suitable membrane materials with high flux and satisfactory separation factors. tandfonline.com

Polymeric Membranes (e.g., PIMs, Polyimides, Perfluoro-polymers)

Polymeric membranes have been investigated for pervaporation separation of xylene isomers. kaust.edu.saresearchgate.net Polymers of intrinsic microporosity (PIMs) and polyimides, including thermally cross-linked and thermally-rearranged variations, have been studied. kaust.edu.sa While some polymeric membranes like PIMs and polyimides have shown high permeability to xylenes (B1142099), their selectivity towards this compound has sometimes been poor. kaust.edu.sa This limited selectivity can be attributed to factors such as low chemical resistance and a strong tendency to swell in xylene mixtures. kaust.edu.sa

Perfluoro-polymers, known for their high chemical resistance, have also been tested. kaust.edu.sa For instance, Teflon AF 2400 showed slightly improved selectivity in xylene isomer separation by pervaporation. kaust.edu.sa Other polymeric membranes, such as hydroxy terminated polybutadiene (B167195) (HTPB)-based polyurethaneurea membranes, have been synthesized and evaluated for p-/o-xylene separation by pervaporation. tandfonline.com Cross-linked HTPB-based membranes demonstrated a lower degree of swelling in xylene isomer solutions and improved separation factors compared to non-cross-linked versions. tandfonline.com The degree of cross-linkage can influence both the separation factor and total flux. tandfonline.com

Polydimethylsiloxane (PDMS) and cellulose (B213188) triacetate (CTA) membranes have also been explored for separating this compound from m-xylene mixtures using pervaporation and perstraction. researchgate.net PDMS showed limited selectivity in pervaporation, while CTA performed better. researchgate.net

Hybrid and Inorganic Membrane Materials

Hybrid and inorganic membrane materials are also being developed for xylene isomer separation by pervaporation to overcome some limitations of polymeric membranes, such as swelling and lower selectivity. researchgate.netresearchgate.netmdpi.com These materials aim to combine the processability of polymers with the high selectivity and stability of inorganic materials. mdpi.com

Zeolite membranes, particularly those with MFI-type structures, have been widely studied for xylene separation using pervaporation or vapor permeation. pnas.orgacs.orgacs.org Polycrystalline zeolite MFI-type membranes have shown promising separation factors for this compound/o-xylene mixtures at elevated temperatures. acs.org However, these membranes can require expensive supports and may not maintain their idealized structures under ambient temperature and high xylene loading. acs.org

Novel membrane designs, such as arrays of zeolite nanotubes, are being investigated, showing potential for exceptionally fast separation of xylene isomers with high permeance. acs.orgnih.gov These membranes can achieve high performance even at room temperature. acs.org

Metal-organic framework (MOF) membranes have also been implemented for xylene separation by pervaporation, demonstrating high selectivity for this compound over its bulkier isomers due to their suitable pore sizes. acs.orgnih.gov For example, a MIL-160 MOF membrane showed high this compound flux and selectivity for separating equimolar binary p-/o-xylene mixtures. nih.gov The stability of the MOF material is crucial for maintaining separation performance. nih.gov

Hybrid membranes incorporating inorganic fillers like silicalite-1 zeolite into polymer matrices (e.g., poly(acrylic acid) sodium) have been developed for pervaporation of xylene isomer mixtures. researchgate.net Modification of the zeolite surface can further improve the selectivity of these hybrid membranes. researchgate.net Organic-inorganic hybrid silica-based amorphous materials, such as HybSi® membranes, are being developed for pervaporation, offering high stability under various chemical conditions and temperatures. hybsi.com

Graphene oxide membranes have also shown promise for separating this compound from o-xylene, exhibiting good selectivity based on the size difference between the isomers. acs.orgresearchgate.net

Chemical Resistance and Swelling Behavior of Membranes

Chemical resistance and swelling behavior are critical factors affecting the performance and stability of membranes used for xylene isomer separation by pervaporation. kaust.edu.saresearchgate.nettandfonline.comacs.orgmsrjournal.com Xylene isomers are organic solvents that can interact strongly with polymeric membrane materials, leading to swelling. kaust.edu.saresearchgate.nettandfonline.com Swelling can alter the membrane's free volume and chain structure, impacting both permeability and selectivity. kaust.edu.saresearchgate.nettandfonline.com

Polymeric membranes, such as PIMs and polyimides, have sometimes exhibited poor this compound selectivity due to their low chemical resistance and tendency to swell in xylene mixtures. kaust.edu.sa This swelling can hinder effective separation. kaust.edu.sa Perfluoro-polymers, with their higher chemical resistance, have shown improved performance in this regard. kaust.edu.sa

The degree of swelling in xylene isomer solutions has been a key consideration in the development of new polymeric membranes, such as cross-linked HTPB-based polyurethaneurea membranes, where reduced swelling led to improved separation factors. tandfonline.com

Inorganic membranes, such as zeolites and MOFs, generally offer higher chemical and thermal stability compared to many polymeric membranes, which can be advantageous for separating aggressive organic solvents like xylenes. pnas.orgnih.govmsrjournal.com However, even inorganic membranes, like polycrystalline zeolite membranes, may face challenges in maintaining their idealized structures under high xylene loading. acs.org Hybrid membranes aim to leverage the chemical resistance of inorganic components while utilizing the processing advantages of polymers. researchgate.netmdpi.com The compatibility between the polymer and inorganic phases in hybrid membranes is important for achieving desired chemical resistance and performance. mdpi.com

Chemical stability in harsh conditions, including the presence of aprotic solvents, is a key feature of some advanced hybrid membranes. hybsi.com Understanding the interaction between the permeating species and the membrane material is essential for optimizing pervaporation separation processes. mdpi.com

Gas-Phase and Perstraction Processes

Membrane separation techniques, including gas-phase permeation and perstraction, offer potential low-energy alternatives for xylene isomer separation. google.comkaust.edu.sa In gas-phase perstraction, both the feed and sweep streams are in the gas phase. google.com Perstraction generally involves the selective dissolution of components from a mixture into a membrane, their diffusion through the membrane, and removal from the permeate side using a liquid sweep stream. google.com For enriching a mixture containing this compound and m-xylene, perstraction can be employed using composite membranes. google.com Preferred conditions for perstraction involve temperatures just below the boiling point at a given feed pressure, typically ranging from 30 to 150 °C, with feed pressures between 14 and 35 psia. google.com Permeate pressures should be sufficiently below the feed pressure to ensure complete vaporization at the operating temperature. google.com

Carbon Molecular Sieve (CMS) Membranes

Carbon Molecular Sieve (CMS) membranes are being explored for xylene separation due to their thermal and chemical stability, as well as their potential for scalability. pnas.orgresearchgate.net These membranes have well-defined micropore structures that can enable the separation of molecules with similar kinetic diameters. x-mol.netconicet.gov.ar

Fabrication and Performance of CMS Membranes

CMS membranes are typically fabricated by heating thin layers of materials, often polymers of intrinsic microporosity (PIMs), in a way that removes atoms other than carbon, resulting in a porous, charcoal-like substance with molecule-sized holes. pnas.orggatech.edu For example, CMS membranes derived from polyimide precursors have been fabricated via hydrocarbon vapor-assisted carbonization. x-mol.net The performance of CMS membranes in xylene separation is influenced by their fabrication conditions. Researchers have investigated the effect of pyrolysis temperature, hydrogen concentration in the pyrolysis environment, and the ratio of sp3/sp2 hybridized carbon on membrane permeability and selectivity. osti.govosti.gov Studies have shown that introducing hydrogen during pyrolysis can significantly increase this compound permeability with minimal loss in selectivity. osti.govosti.gov For instance, H2-assisted CMS dense membranes showed a dramatic increase in this compound ideal permeability (approximately 15 times) compared to membranes pyrolyzed under pure argon, while maintaining high this compound/o-xylene selectivity. osti.govosti.gov

Relationship between Carbon Structure and Selectivity/Productivity

The carbon structure within CMS membranes plays a crucial role in determining their separation performance. Subtle changes in the ratio of three-dimensional (sp3) to two-dimensional (sp2) carbon centers can lead to significant changes in the mobility of xylene isomers within the membrane. gatech.edu A powerful relationship has been discovered between the bonding chemistry of carbons and the mobility of xylenes through CMS membranes. gatech.edu For example, a change in the sp3/sp2 carbon ratio from 0.2 to 0.7 resulted in a 1000-fold increase in membrane productivity while largely maintaining selectivity for xylene isomer separation. gatech.edu Higher proportions of three-dimensional carbons have been linked to increased productivity. gatech.edu This indicates that precise control over carbon chemistry during fabrication offers significant control over membrane performance, potentially reducing the required membrane area for a given separation task. gatech.edu

Crystallization for this compound Purification

Crystallization is a long-standing and widely used method for this compound purification, exploiting the significant difference in freezing points between this compound and its isomers. pnas.orgub.eduresearchgate.net this compound has a freezing point of 13 °C, while o-xylene freezes at -25 °C and m-xylene at -48 °C. pnas.org This difference allows this compound to crystallize from a mixture while other isomers remain in the liquid phase. ub.eduresearchgate.net

Single-Stage Crystallization Units

Single-stage crystallization units are employed in this compound purification processes. core.ac.ukresearchgate.netchemwinfo.comgoogle.com In a typical single-stage cooling crystallization process, a mixed xylenes stream containing a high concentration of this compound (e.g., 60% to 98% by weight) is fed to a crystallization unit and cooled to a temperature where this compound crystallizes without the significant crystallization of other isomers. google.comgoogle.com This temperature is dependent on the composition of the feed stream. google.com The resulting slurry, containing this compound crystals and mother liquor, is then sent to a separation unit, such as a filter or centrifuge, to obtain a high-purity this compound product. chemwinfo.comgoogle.com The mother liquor, enriched in the other isomers, is typically recycled back to an isomerization unit to produce more this compound. ub.educhemwinfo.com Single-stage crystallization can achieve high this compound purities, often exceeding 99.5 wt% and even reaching over 99.9 wt%. chemwinfo.comgoogle.comgoogle.comscribd.com The recovery rate in single-stage crystallization can be over 80%, and preferably 90%, for feeds with high this compound concentrations. google.com However, the maximum theoretical recovery in crystallization is limited by the eutectic point, where a second component begins to crystallize, potentially limiting recovery to around 60-65% for feeds with lower this compound concentrations. pnas.orgub.edu Advances in single-stage crystallization technology, such as innovative configurations and heat pump crystallizers, aim to reduce energy consumption compared to conventional methods. digitalrefining.comchemwinfo.com

Here is a table summarizing some performance data for single-stage crystallization:

Feed this compound Concentration (wt%)Operating Temperature (°C)This compound Purity (wt%)This compound Recovery (%)Source
> 60% (e.g., 60-98%)-80 to 5> 95%, > 98%, > 99%, > 99.5%- google.com
Above equilibrium concentrationDependent on feed> 99.5%, preferably 99.8%> 80%, preferably 90% google.com
~75%--95% (theoretical) researchgate.net
--6.7 (20°F)> 99.592 google.com
-1.7 (35°F)> 99.588 google.com
-4.4 (40°F)> 99.980 google.com
--99.8+- chemwinfo.comscribd.com

Hybrid Separation Processes and Process Intensification

Combination of Separation and Isomerization Units

The production of high-purity this compound often involves a cyclical process that integrates separation and isomerization units. This integrated approach is crucial because the initial feed streams, such as C8 aromatics from catalytic reformate or toluene (B28343) disproportionation, contain a mixture of xylene isomers (this compound, m-xylene, o-xylene) and ethylbenzene. ub.edugoogle.com Since this compound is typically present at or near thermodynamic equilibrium concentrations in these streams, efficient separation is necessary to isolate the desired product. google.com However, removing this compound shifts the equilibrium of the remaining mixture.

Various separation technologies can be combined with isomerization. Adsorptive separation processes, such as Simulated Moving Bed (SMB) units, are widely used for selectively separating this compound from its isomers due to the very close boiling points of the xylene isomers that make separation by conventional distillation challenging. ub.eduulisboa.pt Crystallization is another method employed for this compound separation, leveraging its higher freezing point compared to the other C8 aromatics. ub.edugoogle.com Hybrid processes have been explored that combine techniques like simulated moving bed adsorption and crystallization to potentially enhance production and recovery. ub.edugoogle.com

The integration of isomerization with separation processes addresses the thermodynamic limitations of isomerization reactions, which inherently favor the formation of m-xylene at equilibrium. core.ac.uk By continuously removing this compound from the mixture, the equilibrium is driven towards the formation of more this compound in the isomerization reactor. google.com

Research findings highlight the benefits of integrating these units. For instance, a proposed aromatics complex incorporating a dual-bed simulated moving bed reactor and a single-stage crystallization unit, alongside selective toluene disproportionation, demonstrated a significant increase in this compound production. core.ac.uk The efficiency of the isomerization catalyst is critical in this integrated process, with various catalysts, including those based on zeolites like ZSM-5 and Beta zeolite, being studied for their activity in converting other isomers and ethylbenzene into xylenes at equilibrium concentrations. google.comcore.ac.uknefthim.com The conversion of ethylbenzene, often present in C8 aromatic streams, is also important, as it can be dealkylated during isomerization to produce benzene (B151609) and additional xylenes. ub.edugoogle.comnefthim.com

The design and operation of these integrated units involve optimizing parameters such as temperature, pressure, catalyst type, and flow rates to maximize this compound yield and minimize energy consumption. ub.edunefthim.com Liquid phase isomerization technologies have shown promise in reducing energy usage compared to vapor phase isomerization due to decreased fractionation energy requirements. google.com

Transformation and Derivative Chemistry of P Xylene

Oxidation of p-Xylene (B151628) to Terephthalic Acid (TPA)

The oxidation of this compound to terephthalic acid is a significant industrial process. This reaction involves the conversion of the two methyl groups on the this compound molecule to carboxylic acid groups.

Industrial Oxidation Processes (e.g., AMOCO/Mid-Century Process)

The dominant industrial method for producing terephthalic acid is the liquid-phase catalytic oxidation of this compound, widely known as the AMOCO process or Mid-Century process. mdpi.comnih.govresearchgate.net This process was developed by Standard Oil of Indiana, later AMOCO, with contributions from ICI. nih.govresearchgate.net It involves the direct oxidation of this compound with air or molecular oxygen in a homogeneous reaction medium. nih.govresearchgate.netsemanticscholar.org

Catalytic Systems (Cobalt/Manganese/Bromide)

The AMOCO process utilizes a homogeneous catalytic system typically composed of cobalt and manganese salts, with a bromide compound acting as a promoter. mdpi.comnih.govmdpi.comcsic.esresearchgate.net Common sources for the metallic ions include acetate (B1210297) salts of cobalt and manganese. mdpi.com Bromide can be introduced through compounds such as hydrobromic acid, sodium bromide, or tetrabromoethane. nih.govmdpi.com The synergy between cobalt, manganese, and bromide ions is crucial for achieving high selectivity and reactivity in the oxidation process. rsc.orgacs.org Research indicates that the activity of N-hydroxyimides in radical reactions, which are part of the mechanism, can be related to the bond dissociation energy of the N-O-H bond, and cobalt and manganese act as co-catalysts enhancing their activity. csic.es

Reaction Conditions (Temperature, Pressure, Solvent)

The industrial oxidation of this compound in the AMOCO process is carried out under relatively harsh conditions. The reaction typically takes place in the liquid phase using glacial acetic acid as the solvent. mdpi.comnih.govmdpi.comcsic.es Temperatures generally range from 175 to 225 °C. mdpi.comnih.govmdpi.comresearchgate.net The process operates under elevated pressures, typically between 1.5 and 3.0 MPa (15-30 bar) of oxygen or 50-70 atm of air. mdpi.comnih.govsemanticscholar.orgmdpi.com Maintaining a sufficient oxygen partial pressure is essential. researchgate.net The reaction is exothermic. researchgate.net The solubility of TPA in acetic acid is low under these conditions, causing it to crystallize out of the solvent as a solid suspension. researchgate.netgoogle.com While high temperatures are used, lowering the oxidation temperature can help reduce solvent "burn" or decomposition. google.com

Here is a summary of typical reaction conditions for the AMOCO process:

ParameterRange
Temperature175–225 °C mdpi.comnih.govmdpi.comresearchgate.net
Pressure1.5–3.0 MPa (15-30 bar) O₂ or 50-70 atm air mdpi.comnih.govsemanticscholar.orgmdpi.com
SolventGlacial acetic acid mdpi.comnih.govmdpi.comcsic.es
CatalystCo/Mn/Br system mdpi.comnih.govmdpi.comcsic.esresearchgate.net
By-product Formation (e.g., 4-carboxybenzaldehyde, p-toluic acid)

The oxidation of this compound to terephthalic acid proceeds through a series of steps, and several intermediate oxidation products can form as by-products. The main intermediate products are p-toluic acid and 4-carboxybenzaldehyde (also known as 4-formylbenzoic acid). mdpi.comcsic.esacs.org The reaction pathway involves the sequential oxidation of the methyl groups. csic.es p-Toluic acid is formed by the oxidation of one methyl group, and 4-carboxybenzaldehyde is formed by the oxidation of the remaining methyl group to an aldehyde group while one methyl group is already oxidized to a carboxylic acid group. Further oxidation of 4-carboxybenzaldehyde leads to terephthalic acid. csic.esresearchgate.net

4-Carboxybenzaldehyde (4-CBA) is a particularly important by-product because it is structurally similar to TPA and can co-crystallize with it, making purification challenging. mdpi.com High-quality TPA requires a low concentration of 4-CBA, typically less than 25 ppm. mdpi.com p-Toluic acid is considered one of the more difficult compounds to oxidize during the process. nih.gov Side reactions, such as the bromination of p-toluic acid to bromo-p-toluic acid, which can then be oxidized to 4-CBA, can also occur. mdpi.com In addition to these, other minor by-products like p-tolualdehyde and terephthalaldehyde (B141574) can also be present. scienceasia.orgresearchgate.net Complete oxidation of this compound and acetic acid to carbon oxides (CO and CO₂) can also occur, leading to yield losses. researchgate.netresearchgate.net

Sustainable and Green Oxidation Routes

Due to the harsh conditions, corrosive nature of the solvent and bromide promoter, and environmental concerns associated with the traditional AMOCO process, research is being conducted to develop more sustainable and environmentally friendly oxidation routes for the production of TPA. mdpi.comnih.govresearchgate.net

One area of research is the exploration of heterogeneous catalysts to overcome the drawbacks of homogeneous systems. mdpi.com Another approach involves using alternative solvents and oxidants. For example, studies have investigated using ozone in the presence of a cobalt catalyst and acetic acid solvent, achieving good conversion and selectivity under milder temperatures. mdpi.comscienceasia.org Photocatalytic oxidation under milder conditions is also being explored as a sustainable alternative, with research focusing on developing efficient photocatalysts, including non-metallic and hybrid systems, to enhance selectivity and minimize by-product formation. mdpi.com Using acetonitrile (B52724) as a solvent with ozone and UV irradiation has shown promise in achieving high TPA yields under milder conditions, avoiding the need for bromine catalysts and corrosive acetic acid. acs.org Cerium oxide (CeO₂) nanoparticles have also been investigated as heterogeneous catalysts for aqueous-phase oxidation, aiming to eliminate hazardous bromide promoters and acetic acid. mdpi.com

These efforts highlight a shift towards developing processes that are less corrosive, require less energy, and generate fewer problematic by-products, contributing to a greener chemical industry. nih.govacs.org

Photocatalytic Oxidation for TPA Production

Photocatalytic oxidation presents a promising, milder alternative for converting this compound to terephthalic acid compared to traditional methods. This process typically involves using a photocatalyst under light irradiation to facilitate the oxidation reaction.

Photocatalyst Formulation and Reaction Mechanisms

Various photocatalysts have been explored for the selective oxidation of this compound to TPA. For instance, substituted anthraquinones have been investigated as catalysts for the photo-catalytic oxidation of this compound under visible light irradiation. In one study, 2-carboxyanthraquinone demonstrated activity under a 35 W tungsten-bromine lamp with 1 atm of O₂ at room temperature, achieving a 70.9% conversion of this compound and 88.2% selectivity for p-toluic acid after 12 hours. nih.gov The addition of benzenesulfonic acid was found to increase the conversion of this compound to 86.7%. nih.gov

Another approach involves using tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst with atmospheric oxygen under 365 nm LED light irradiation. cjcatal.com This system achieved a 93.4% yield of TPA in a CH₃CN solvent containing HCl after 19 hours of photocatalysis. cjcatal.com Mechanistic studies suggest that the presence of HCl helps maintain the structural integrity of the decatungstate anions and promotes the transition from excited states to active oxygen species, enhancing photooxidation performance. cjcatal.com

CeO₂ nanoparticles have also been explored as heterogeneous catalysts for the aqueous-phase oxidation of this compound under mild conditions (1 bar O₂ pressure, 70 °C), yielding TPA with a 35% yield. mdpi.com This method eliminates the need for hazardous bromide promoters and acetic acid solvents. mdpi.com The oxidation of this compound to TPA via this route is proposed to occur through a free-radical chain reaction initiated by the interaction of this compound with molecular oxygen. mdpi.com

Ozonation and UV Irradiation-Enhanced Ozonation

Ozonation, particularly when combined with UV irradiation, has emerged as a low-energy and environmentally friendly method for the oxidative conversion of this compound to terephthalic acid at room temperature. researchgate.netresearchgate.netrsc.org

Reaction Mechanisms and Radical-Mediated Functionalization

A sustainable process utilizing ozone treatment and concurrent UV irradiation has been reported to achieve a 96% TPA yield and 98% selectivity from neat this compound at room temperature. researchgate.netresearchgate.netrsc.org This method avoids the generation of greenhouse gases (CO₂), ozone-depleting substances (CH₃Br), and wastewater, as well as the need for energy-intensive hydropurification processes. researchgate.netresearchgate.netrsc.org

The reaction mechanism involves singlet O(¹D) and hydroxyl radical-mediated selective C-H functionalization of this compound. researchgate.netresearchgate.netrsc.org The interaction of ozone and water is crucial for the initial formation of hydroxyl radicals. nih.govresearchgate.net These radicals then abstract a proton from the methyl group of this compound, initiating a radical reaction chain that proceeds until the formation of TPA. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have provided insights into the mechanism of this compound oxidation using ozone and UV irradiation in acetonitrile. acs.org These calculations suggest that the aldehyde group on the benzene (B151609) ring is formed through the dehydration of a geminal diol, which results from the consecutive insertion of two O(¹D) atoms into the same methyl group. acs.org The carboxyl group is subsequently produced through the oxidation of the aldehyde group by ozone. acs.org Unlike traditional catalytic systems, ozone catalysis does not inhibit the activity of the para-methyl group as the carboxyl group forms. acs.org The presence of water is noted to facilitate the generation of hydroxyl radicals, which can lead to the opening of the benzene ring of this compound and other intermediates. acs.org

Supercritical Carbon Dioxide as Reaction Medium

Supercritical carbon dioxide (scCO₂) has been investigated as an alternative, environmentally benign reaction medium for the catalytic partial oxidation of this compound to terephthalic acid. researchgate.nettandfonline.comtandfonline.com

Studies exploring the synthesis of TPA from this compound in scCO₂ have investigated the effects of parameters such as temperature, residence time, and catalyst loading. researchgate.nettandfonline.comtandfonline.com Early work using CoBr₂ as a catalyst in scCO₂ showed a maximum molar yield of TPA less than 35%. researchgate.nettandfonline.comtandfonline.com The low yield was attributed to the poor solubility of the CoBr₂ catalyst in scCO₂. researchgate.nettandfonline.comtandfonline.com

Adding a small amount of acetic acid or water to the reaction mixture improved this compound conversion and TPA yield by enhancing catalyst solubility. researchgate.nettandfonline.com Furthermore, exploring organic cobalt alternatives showed potential for improving the yield. researchgate.nettandfonline.com

While catalytic oxidations in supercritical water have shown higher yields under milder conditions compared to scCO₂, scCO₂ offers advantages such as easy control of density by adjusting temperature and pressure, allowing it to dissolve various compounds. researchgate.nettandfonline.com Additionally, solvent loss due to oxidation is not a concern with CO₂ as it is one of the final oxidation products. tandfonline.com

Purification of Crude Terephthalic Acid

Crude terephthalic acid (CTA) produced from the oxidation of this compound typically contains impurities such as unreacted starting materials, solvents, and by-products like p-toluic acid and p-formyl benzoic acid. wipo.intepa.gov Purification is a critical step to obtain purified terephthalic acid (PTA) suitable for polymerization processes, particularly for producing PET fibers which require high purity. wipo.intepa.gov

Conventional purification methods often involve hydrogenation of CTA over a palladium-containing catalyst at elevated temperatures (around 232 °C) to convert impurities into more easily separable compounds. epa.gov The purified TPA is then typically recrystallized from a high-pressure water solution. epa.gov Another approach involves continuous sublimation and condensation. epa.gov

Alternative purification methods have been explored, including reactive crystallization. One study investigated purifying terephthalic acid recovered from alkali-reduction wastewater by reacting the crude acid with sodium hydroxide (B78521) solution to form disodium (B8443419) terephthalate (B1205515) salt, followed by acidification with sulfuric acid to precipitate higher purity terephthalic acid. researchgate.net The concentration of reactants and pH of the solution were found to influence the crystal size distribution of the precipitate. researchgate.net

Another method involves dissolving recycled TPA in sodium hydroxide solution, treating it with activated charcoal, and then precipitating and recrystallizing it in dimethylacetamide (DMAC). researchgate.net This method significantly improved the purity of the recycled TPA. researchgate.net

The conversion of crude terephthalic acid to certain amine salts has also been investigated for purification. google.com While terephthalic acid is poorly soluble, its amine salts can be readily recrystallized from polar solvents, allowing separation from monobasic impurities. google.com Recrystallization of amine salts from solvents like ethylene (B1197577) glycol can separate them from dibasic impurities such as salts of isophthalic acid and toluic acid. google.com The purified amine salt can then be converted back to terephthalic acid by acidification. google.com

Derivatization to Isophthalic Acid and Dimethyl Terephthalate

While the primary transformation of this compound is to terephthalic acid, it is also related to the production of other important aromatic compounds, namely isophthalic acid and dimethyl terephthalate.

Isophthalic acid is an isomer of terephthalic acid, with carboxylic acid groups at the 1 and 3 positions of the benzene ring, whereas terephthalic acid has them at the 1 and 4 positions. Isophthalic acid is typically produced from the oxidation of m-xylene (B151644), not this compound. tpsgc-pwgsc.gc.cagoogle.com However, the context of this compound's transformation often includes discussions of its isomers and related derivatives.

Dimethyl terephthalate (DMT) is the diester formed from terephthalic acid and methanol (B129727). wikipedia.orgfishersci.ca It is an important intermediate in the production of polyesters, including PET. wikipedia.org DMT can be produced by the direct esterification of terephthalic acid with methanol. wikipedia.org Alternatively, it can be synthesized from this compound through a process involving alternating oxidation and methyl-esterification steps via methyl para-toluate. wikipedia.org Structurally, DMT consists of a benzene ring with methyl carboxylate groups at the 1 and 4 positions. wikipedia.org Due to its volatility, DMT is used in some PET recycling processes. wikipedia.org Hydrogenation of DMT yields cyclohexanedimethanol, a useful monomer. wikipedia.org

While this compound is the direct precursor to terephthalic acid, the production of isophthalic acid is primarily linked to m-xylene. However, both terephthalic acid and isophthalic acid are benzenedicarboxylic acids and are often discussed in the context of xylene isomer transformations. Dimethyl terephthalate is a direct derivative of terephthalic acid, which is produced from this compound.

Advanced Materials and Polymers Derived from this compound and its Derivatives

This compound serves as a crucial building block in the synthesis of numerous advanced materials and polymers, primarily through its oxidation to terephthalic acid (TPA) and its ester, dimethyl terephthalate (DMT). These derivatives are key monomers for the production of commercially important polyesters, which find extensive applications across various industries.

The vast majority, approximately 98%, of this compound production is dedicated to the synthesis of terephthalic acid and dimethyl terephthalate, highlighting their significance in the polymer industry. wikipedia.org

Polyethylene (B3416737) Terephthalate (PET)

Polyethylene terephthalate (PET) is arguably the most well-known polymer derived from this compound, via terephthalic acid or dimethyl terephthalate, and ethylene glycol. europlas.com.vnwikipedia.org It is a thermoplastic polyester (B1180765) widely recognized for its balanced properties, including high tensile strength, excellent chemical resistance, lightweight nature, flexibility, and a broad usable temperature range. researchgate.net PET exists in both amorphous (transparent) and semi-crystalline forms, with the semi-crystalline form exhibiting good strength, ductility, stiffness, and hardness. scribd.com The processing and thermal history of PET significantly influence its final properties. wikipedia.org

PET is extensively used in packaging, particularly for bottles and containers for beverages and food due to its excellent water and moisture barrier properties and chemical inertness. specialchem.compac.gr Its high mechanical strength also makes PET films suitable for tape applications. specialchem.com Non-oriented PET sheets can be thermoformed into trays and blisters. specialchem.com Beyond packaging, PET fibers, commonly known as polyester, are widely used in the textile industry for clothing, sportswear, upholstery, and carpets, offering durability, lightweight, and resistance to wrinkles and fading. europlas.com.vnwikipedia.orgspecialchem.com PET also finds applications in the electrical and electronics industry due to its good electrical insulating properties, high structural and dimensional stability, and in the automotive industry for interior components. europlas.com.vnspecialchem.com

Research continues into sustainable production methods for PET, including the synthesis of bio-based terephthalic acid from renewable resources to reduce dependence on petrochemical feedstocks. acs.orgtoyobo-global.com

Polybutylene Terephthalate (PBT)

Polybutylene terephthalate (PBT) is another significant thermoplastic engineering polymer derived from terephthalic acid or dimethyl terephthalate and 1,4-butanediol. wikipedia.orgasahi-kasei-plastics.comukpackchina.com PBT is a semi-crystalline polyester known for its excellent mechanical and electrical properties, heat resistance, and resistance to solvents. wikipedia.orgasahi-kasei-plastics.comukpackchina.comxometry.com It exhibits low shrinkage during molding, is mechanically strong, and can be treated with flame retardants. wikipedia.org

Compared to PET, PBT generally has slightly lower strength and rigidity but better impact resistance and a slightly lower glass transition temperature. wikipedia.org PBT crystallizes quickly, leading to shorter mold cycles and lower molding temperatures, making it suitable for high-volume production of parts requiring good mechanical and electrical properties. xometry.com

PBT is widely used as an insulator in the electrical and electronics industries for applications such as housings, connectors, sensor housings, and fuse boxes. wikipedia.orgspecialchem.com In the automotive sector, PBT is utilized for components that require durability under thermal stress and harsh chemical environments, including under-the-hood applications, connectors, and parts in the electrical system. wikipedia.orgspecialchem.com Consumer goods, such as iron handles and bases, oven door handles, and components in small appliances, also utilize PBT due to its durability and resistance to higher temperatures and electrical stresses. specialchem.com

Polytrimethylene Terephthalate (PTT)

Polytrimethylene terephthalate (PTT) is a polyester synthesized from terephthalic acid or dimethyl terephthalate and 1,3-propanediol. wikipedia.organrvrar.inbioplasticsnews.com PTT is characterized by its unique combination of properties, including excellent elasticity and resilience, which distinguishes it from other polyesters like PET and PBT. anrvrar.in It also offers good chemical resistance, excellent dyeability, low moisture absorption, and resistance to wrinkles and abrasion. anrvrar.in

PTT is commonly used in the production of fibers for textiles, particularly for carpets, clothing, and industrial textiles, where its softness, durability, and stain resistance are advantageous. wikipedia.organrvrar.inontosight.ai The elasticity of PTT makes it suitable for stretchable and comfortable fabrics used in activewear and sportswear. anrvrar.in PTT has also been explored for use in engineering plastics for automotive parts, electrical components, and medical devices due to its mechanical properties and resistance to chemicals and heat. ontosight.ai Developments in the economical production of 1,3-propanediol, including through fermentation, have improved PTT's competitiveness against PET and PBT. wikipedia.orgbioplasticsnews.com

Other Terephthalic Acid-Based Materials

Beyond these major polyesters, terephthalic acid and its derivatives are also utilized in the development of other advanced materials. Terephthalic acid serves as a linker molecule in the preparation of metal-organic frameworks (MOFs), which are being investigated for applications in electrochemical energy storage, catalysis, optoelectronics, and water treatment. sigmaaldrich.comresearchgate.net Research has also explored the use of terephthalic acid in the synthesis of coordination polymers with potential photocatalytic activity. researchgate.net

The versatility of terephthalic acid as a monomer extends to the production of other engineering polymers and materials with novel properties, including polybutylene terephthalate and poly(ester amide)s. wikipedia.org Terephthalic acid derivatives can also serve as precursors for plasticizers. wikipedia.org

The ongoing research and development in the transformation of this compound into terephthalic acid and its subsequent polymerization highlight the critical role of this aromatic compound in the creation of a wide array of advanced materials and polymers with diverse and valuable properties.

Key Properties of Selected this compound-Derived Polymers

PolymerMonomersKey PropertiesCommon Applications
Polyethylene Terephthalate (PET)Terephthalic Acid/DMT, Ethylene GlycolHigh tensile strength, chemical resistance, lightweight, flexibility, thermal stability, good barrier properties. wikipedia.orgresearchgate.netpac.grPackaging (bottles, films, trays), Textiles (fibers), Electrical/Electronics, Automotive. europlas.com.vnwikipedia.orgspecialchem.com
Polybutylene Terephthalate (PBT)Terephthalic Acid/DMT, 1,4-ButanediolExcellent mechanical and electrical properties, heat resistance, solvent resistance, low molding shrinkage. wikipedia.orgasahi-kasei-plastics.comukpackchina.comxometry.comElectrical/Electronics (insulators, housings), Automotive (under-the-hood, connectors), Consumer Goods. wikipedia.orgspecialchem.com
Polytrimethylene Terephthalate (PTT)Terephthalic Acid/DMT, 1,3-PropanediolExcellent elasticity and resilience, good chemical resistance, dyeability, wrinkle and abrasion resistance. anrvrar.inontosight.aiTextiles (carpets, apparel), Engineering Plastics, Medical Devices. anrvrar.inontosight.ai

Environmental and Health Considerations of P Xylene

Atmospheric Chemistry and Fate of p-Xylene (B151628)

This compound, a volatile organic compound (VOC), is primarily removed from the atmosphere through chemical reactions initiated by atmospheric radicals and photochemical processes. epa.govalberta.cacdc.gov Its atmospheric lifetime is relatively short, typically ranging from 8 to 26 hours, depending on atmospheric conditions and the concentration of reactive species. alberta.cacdc.govcoleparmer.com The majority of xylenes (B1142099) released into the environment ultimately end up in the atmosphere. alberta.cacedre.fr

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radical, Ozone)

The dominant removal process for this compound in the troposphere is the reaction with photochemically produced hydroxyl radicals (OH). epa.govalberta.cacdc.govcoleparmer.com Reactions with other atmospheric oxidants like ozone (O3) and nitrate (B79036) radicals (NO3) are significantly slower and play a less significant role in its degradation under typical atmospheric conditions. copernicus.orguni-wuppertal.de

Reactions of OH radicals with aromatic compounds like this compound can proceed via two main pathways: hydrogen atom abstraction from the alkyl group or addition of the OH radical to the aromatic ring. acs.org For xylene isomers, including this compound, OH addition to the aromatic ring is the dominant reaction pathway, accounting for the majority of the reaction, while hydrogen abstraction is relatively minor (less than 10%). acs.orgresearchgate.net

Density functional theory studies on the OH-initiated oxidation of this compound predict that OH addition primarily occurs at the ortho position relative to the methyl groups. acs.orgnih.gov

Following the initial OH addition to the aromatic ring, the resulting OH-xylene adducts rapidly react with atmospheric oxygen (O2) to form primary peroxy radicals. acs.org Under atmospheric conditions, these peroxy radicals derived from this compound are shown to cyclize, forming bicyclic radicals, rather than primarily reacting with nitric oxide (NO) to directly contribute to ozone formation. acs.orgacs.orgnih.gov

The bicyclic radicals formed can undergo isomerization to more stable epoxide radicals, a process that competes with the addition of O2 to form bicyclic peroxy radicals. acs.orgnih.gov The fate of the xylene peroxy radicals is determined by the competition between reaction with NO to form alkoxy radicals and cyclization to form bicyclic radicals. acs.org Subsequent reactions of bicyclic peroxy radicals with NO and/or HO2 in the atmosphere lead to the formation of organonitrates, hydroperoxides (ROOH), and bicyclic alkoxy radicals. researchgate.net These bicyclic alkoxy radicals eventually degrade into various products, which can include dicarbonyls such as methylglyoxal (B44143) and glyoxal (B1671930), although glyoxal formation may be minor for some isomers. researchgate.net Other potential products from the oxidation of aromatic hydrocarbons can include aldehydes and phenolic compounds. sioc-journal.cn

Aromatic hydrocarbons, including this compound, are important precursors to the formation of ozone and secondary organic aerosols (SOA) in urban atmospheres. sioc-journal.cnresearchgate.net The oxidation of aromatic compounds by OH radicals is a predominant removal process that results in the formation of these air pollutants. researchgate.net While the peroxy radicals from this compound tend to cyclize rather than directly react with NO to form ozone, the subsequent degradation products and pathways contribute to the complex atmospheric chemistry that leads to ozone and SOA formation. acs.orgnih.gov Hydroperoxides (ROOH) and methylglyoxal are considered to contribute to the formation of secondary organic aerosols. researchgate.net Studies indicate that xylenes have higher yields of bridged bicyclic peroxy radicals and C4-C5 intermediates compared to benzene (B151609), which can influence the formation of products like glyoxal and methylglyoxal. copernicus.org

Photochemical Oxidation Processes

The atmospheric degradation of this compound is primarily initiated by reactions with photochemically produced species, predominantly the hydroxyl radical. epa.govalberta.cacdc.govcoleparmer.com This highlights the importance of photochemical processes in driving the initial steps of this compound oxidation in the atmosphere. While the term "photochemical oxidation" can encompass the entire radical-initiated process driven by sunlight, direct photolysis of this compound in the atmosphere is not considered a significant removal pathway. The key photochemical aspect is the generation of the highly reactive OH radicals that then react with this compound. epa.govalberta.cacdc.govcoleparmer.com

Atmospheric Lifetime of Xylene Isomers (Approximate)

CompoundLifetime (hours)
m-xylene (B151644)11.8 researchgate.net
This compound19.4 researchgate.net
o-xylene (B151617)~29-31 nih.gov
Mixed Xylene14-26 coleparmer.com

Rate Constants for Reaction with OH Radicals at 298 K

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Source
This compound14.3 x 10⁻¹² researchgate.netAtkinson 1994
This compound1.19 x 10⁻¹¹ (high-pressure limit) nih.govRelative rate/discharge flow/mass spectrometry
This compound12.2 x 10⁻¹² acs.orgFlash photolysis-resonance fluorescence
This compound15.9 x 10⁻¹¹ tudublin.ieRelative rate technique
This compound15.4 x 10⁻¹² uni-bayreuth.deSmog chamber relative rate

Exposure Assessment and Biomarkers

Assessing exposure to this compound is crucial for understanding potential health risks. This involves identifying exposure routes and levels, as well as utilizing biological monitoring techniques.

Occupational Exposure Routes and Levels

Occupational exposure to this compound primarily occurs via inhalation in industries where it is produced or used as a solvent, such as in petrochemicals, steel manufacturing, leather and rubber industries, and histopathology laboratories epa.govnih.gov. Dermal absorption and accidental ingestion are also possible routes safeworkaustralia.gov.au. Workplace exposure standards for xylene (including isomers) exist, with typical time-weighted average (TWA) limits and short-term exposure limits (STEL) in place safeworkaustralia.gov.au. For instance, an 8-hour TWA of 80 ppm (350 mg/m³) and a 15-minute STEL of 150 ppm (655 mg/m³) have been established safeworkaustralia.gov.au.

Biological Monitoring and Urinary Metabolites (e.g., Methylhippuric Acid)

Biological monitoring is a key method for assessing xylene exposure by measuring the compound or its metabolites in biological samples epa.govoup.com. The primary metabolic pathway for absorbed xylene in humans involves oxidation of a methyl group and subsequent conjugation with glycine (B1666218), resulting in the formation of methylhippuric acid (MHA) nih.govsafeworkaustralia.gov.au. This metabolite is then primarily excreted in the urine nih.govsafeworkaustralia.gov.au. Urinary excretion of MHAs accounts for over 90% of absorbed xylenes safeworkaustralia.gov.au.

Methylhippuric acid exists as three isomers: 2-, 3-, and 4-methylhippuric acid, corresponding to the xylene isomers (o-, m-, and this compound) wikipedia.org. The presence and concentration of methylhippuric acid in urine can serve as a biomarker to determine exposure to xylene wikipedia.org. Urine samples collected at the end of a work shift are commonly used for measuring methylhippuric acid levels safeworkaustralia.gov.auchl.co.nz. The biological exposure index for xylene exposure is often assessed by measuring total urinary methylhippuric acids chl.co.nz.

Studies have shown a correlation between atmospheric xylene levels and urinary MHA concentrations oup.com. For example, a study examining low-level occupational xylene exposure (<15 ppm) found a good correlation between time-weighted average atmospheric levels and urinary MHA, supporting its validity as a biological monitoring tool oup.com.

It is worth noting that the metabolism of xylenes to methylhippuric acids can be influenced by factors such as alcohol consumption, aspirin (B1665792) ingestion, and co-exposure to other chemicals like ethylbenzene (B125841) safeworkaustralia.gov.au. Ethnic differences in metabolism have also been reported, which should be considered when interpreting results safeworkaustralia.gov.au.

Table 1: Urinary Methylhippuric Acid as a Biomarker of Xylene Exposure

AnalyteSpecimen TypeSampling TimeDiagnostic Use
Methylhippuric AcidUrineEnd of work shiftBiological monitoring of xylene exposure

Toxicological Studies and Health Effects

Toxicological studies on this compound, often conducted alongside studies on mixed xylenes and other isomers due to their common occurrence, highlight several potential health effects epa.govnih.gov.

Neurological Effects

Acute inhalation exposure to xylene, including this compound, can lead to central nervous system (CNS) effects nih.govnih.gov. Symptoms reported in humans include headache, dizziness, nausea, and vomiting epa.govnih.govnih.gov. At higher concentrations, effects such as impaired short-term memory, impaired reaction time, performance decrements, and alterations in equilibrium and body balance have been observed epa.govnih.gov. Chronic occupational exposure to mixed xylenes has also been associated with CNS effects like headache, dizziness, fatigue, tremors, incoordination, anxiety, impaired short-term memory, and inability to concentrate epa.gov. Some studies suggest potential sex differences in subjective reports of CNS effects nih.gov.

Respiratory and Ocular Irritation

Inhalation of this compound vapors can cause irritation of the respiratory tract, including the nose and throat epa.govnih.govwestliberty.edu. Symptoms such as coughing and wheezing have been reported nj.gov. Acute inhalation exposure to mixed xylenes and this compound has been associated with nose and throat irritation nih.gov. Studies indicate that irritation of the nose, throat, and eyes can be among the first signs of adverse effects in humans exposed to xylenes nepc.gov.au.

Ocular irritation, including redness and pain, can result from exposure to this compound vapors ilo.orglobachemie.com. Splashes of liquid this compound can cause severe eye irritation and potential corneal burns westliberty.edu. Mild and transient eye irritation has been reported following acute inhalation exposures to this compound vapors nih.gov.

Table 2: Reported Irritant Effects of Xylene Exposure

Exposure RouteAffected AreaReported Effects
InhalationNose, ThroatIrritation, coughing, wheezing
InhalationEyesMild to severe irritation, redness, pain
DermalSkinIrritation, dryness, redness

Dermal Effects

Direct contact with liquid this compound or prolonged exposure to its vapors can cause dermal effects ilo.orgcdc.gov. These effects include skin irritation, dryness, redness, and scaling of the skin nj.govilo.orgcdc.gov. This compound can defat the skin, leading to dryness or cracking ilo.org. There have also been case reports suggesting the possibility of contact urticaria developing after prolonged occupational exposure to xylene vapors cdc.gov.

Hepatic and Renal Effects

Exposure to xylenes, including this compound, has been associated with effects on the liver and kidneys in both humans and laboratory animals. In humans, hepatic effects such as elevated serum transaminases and hepatocellular vacuolation have been noted in a limited number of case reports following acute exposure to high concentrations of mixed xylene, estimated between 700 and 10,000 ppm. cdc.gov However, these effects were not observed in workers with chronic occupational exposure at lower concentrations, such as 14 ppm. cdc.gov Studies of workers exposed to an average of 14 ppm mixed xylenes for several years found no changes in serum biochemistry values indicative of liver or kidney dysfunction. nepc.gov.auiarc.frjcdr.net

In laboratory animals, repeated exposure to xylenes has resulted in various renal effects, including increased renal enzyme activity, elevated cytochrome P-450 content, and increased kidney-to-body-weight ratios following inhalation exposure ranging from 50 to 2,000 ppm or oral exposure. cdc.gov Increased chronic nephropathy was also observed in rats exposed orally at doses equal to or greater than 750 mg/kg/day. cdc.gov Conversely, some studies in rats exposed to mixed xylenes via inhalation at 810 ppm for 13 weeks, or to m- or this compound via gavage at 800 mg/kg/day for 90 consecutive days, did not report renal effects. cdc.gov The variability in renal effects observed in studies involving mixed xylene may be influenced by factors such as variations in the proportions of different isomers or differences in rat strains. cdc.gov

Hepatic effects in laboratory animals exposed orally at doses equal to or greater than 750 mg/kg/day or by inhalation at concentrations equal to or greater than 300 ppm have included increases in liver weight, serum enzyme levels, and cytochrome P-450 levels, generally without histopathological changes. cdc.gov Acute and intermediate oral exposure to mixed xylene and its isomers in rats has been linked to hepatic enzyme induction and increased hepatic weight. cdc.gov A study examining acute and short-term inhalation exposure to 1600 ppm this compound in F-344 rats for 1 or 3 days found no histopathological evidence of liver damage and minimal effects on serum transaminase levels. nih.govtandfonline.com However, an increase in relative liver weight was observed on day 1 post-exposure, and hepatic cytochrome P-450 concentration was elevated by both exposure regimens on day 1 post-exposure, returning to control levels by day 3 after a single exposure and day 2 after the 3-day exposure. nih.govtandfonline.com This suggests that while not causing overt hepatotoxicity at this concentration and duration, this compound inhalation can induce hepatic metabolic enzymes. nih.govtandfonline.com

Data on hepatic and renal effects in animals are summarized in the table below:

Exposure RouteConcentration/DoseSpeciesDurationObserved Hepatic EffectsObserved Renal EffectsSource
Inhalation50–2,000 ppmAnimalsRepeatedIncreased liver weight, serum enzymes, cytochrome P-450Increased enzyme activity, cytochrome P-450, kidney-to-body-weight ratio, nephropathy cdc.gov
Oral≥750 mg/kg/dayRatsRepeatedIncreased relative hepatic weight (mixed xylene)Increased chronic nephropathy (mixed xylene) cdc.gov
Inhalation810 ppmRats13 weeksNot specifiedNo effects observed (mixed xylene) cdc.gov
Oral (gavage)800 mg/kg/dayRats90 daysNo hepatic effects observed (this compound)No renal effects observed (m- or this compound) cdc.gov
Inhalation1600 ppm (this compound)Rats1 or 3 daysIncreased relative liver weight, increased cytochrome P-450Not specified nih.govtandfonline.com
Oral750–1,500 mg/kg/day (mixed/m-xylene)RatsIntermediateIncreased serum transaminase levelsNot specified cdc.gov

Developmental Effects (Animal Studies)

Developmental toxicity studies in animals have investigated the potential effects of xylene exposure during gestation. In general, adverse fetal effects have been reported in animal studies primarily at concentrations that also induced maternal toxicity. cdc.govnepc.gov.au

Inhalation exposure of laboratory animals to xylenes at concentrations equal to or greater than 350 ppm has been associated with developmental effects, including delayed ossification of the skeleton and reduced fetal body weight. cdc.govnepc.gov.au These effects are often observed at maternally toxic concentrations, and reduced fetal body weight can be influenced by effects on maternal body weight. cdc.gov For instance, rat developmental effects such as reduced fetal body weight and delayed ossification were noted at xylene exposures ranging from 350 to 2,000 ppm, with maternal body weight effects occurring at 700 ppm. cdc.gov

Studies specifically examining this compound have shown that inhalation exposure to pregnant rats at concentrations up to 1589 ml/m³ (approximately 365 ppm) from gestation days 7 to 16 did not result in treatment-related effects on acoustic startle response in the offspring. publisso.de However, other studies with this compound in rats exposed at 700 ppm showed effects on fetal weights and skeletal development. nepc.gov.au In mice, fetal skeletal development was decreased at 230 ppm concentrations of mixed xylenes. nepc.gov.au

A study comparing the developmental effects of individual xylene isomers and technical xylene in Sprague-Dawley rats exposed via inhalation for 6 hours/day during gestation days 6-20 found that this compound, m-xylene, ethylbenzene, and technical xylene at 1000 ppm or greater caused fetal toxicity, evidenced by significant decreases in fetal body weights. nih.govresearchgate.net O-xylene and technical xylene also caused this effect at 500 ppm. researchgate.net A significant increase in the mean percentage of fetuses per litter with skeletal variations was noted at 2000 ppm for ethylbenzene, o-xylene, and this compound. researchgate.net All tested agents produced developmental toxicity at concentrations of 1000 and 2000 ppm, which also resulted in significant maternal toxicity (reduced maternal body weight gain). nih.govresearchgate.net With o-xylene and technical xylene, developmental toxicity (slight decrease in fetal weight) was also observed at 500 ppm in the absence of maternal toxic effects. researchgate.net

Oral exposure to 2,060 mg/kg/day of mixed xylene has been associated with cleft palate and decreased fetal weight in mice. cdc.gov

Developmental effects observed in animal studies are summarized below:

Exposure RouteConcentration/DoseSpeciesGestation PeriodObserved Developmental EffectsMaternal ToxicitySource
Inhalation≥350 ppmAnimalsGestationDelayed ossification, reduced fetal body weightYes (often) cdc.govnepc.gov.au
Inhalation700 ppm (this compound)RatsGestation days 7-14Fetal weights and skeletal development effectsYes nepc.gov.au
Inhalation230 ppm (mixed)MiceGestationDecreased fetal skeletal developmentNot specified nepc.gov.au
Inhalation1000 ppm (this compound)RatsGestation days 6-20Decreased fetal body weightYes nih.govresearchgate.net
Inhalation2000 ppm (this compound)RatsGestation days 6-20Decreased fetal body weight, increased skeletal variationsYes nih.govresearchgate.net
Oral2060 mg/kg/day (mixed)MiceGestation days 6-15Cleft palate, decreased fetal weightYes (maternal mortality at higher dose) cdc.govnih.gov

Biochemical Changes in Exposed Tissues

Exposure to xylene can induce various biochemical changes in exposed tissues. Studies have shown that xylene isomers are metabolized primarily in the liver by mixed function oxidases, including cytochrome P-450 enzymes, through oxidation of a side-chain methyl group to form methyl benzoic acids, which are then conjugated with glycine to produce methyl hippuric acid for urinary excretion. jcdr.netd-nb.info The liver is the primary site of metabolism. epa.gov

Inhalation exposure to this compound has been shown to increase the concentration of hepatic cytochrome P-450 in rats. nih.govtandfonline.com This increase in cytochrome P-450 is considered an induction of the enzyme system involved in the metabolic biotransformation of xenobiotics. nih.govtandfonline.com

Dermal exposure of rats to xylene has been associated with biochemical changes in fetal and maternal brain tissue. cdc.gov Studies using vibrational spectroscopy on human tissue sections have indicated that soaking tissue in xylene during processing can create significant spectral differences, suggesting biochemical alterations. tudublin.ie These changes include the appearance of strong peaks attributed to specific molecular vibrations within the tissue. tudublin.ie

Research on the effects of xylene on hemolymph biochemical parameters in the cockroach Blaberus giganteus revealed significant changes. pjoes.compjoes.com Xylene exposure induced elevated sugar content and high levels of malondialdehyde (MDA), a marker of lipid peroxidation. pjoes.compjoes.com These changes in MDA and sugar content were similar to those induced by an insecticide formulation containing xylene as a solvent. pjoes.compjoes.com Neurotoxicity and hepatotoxicity of xylene have been linked to the induction of apoptosis and the generation of reactive oxygen species. pjoes.com Antioxidants have been shown to prevent the oxidative effects of xylene in the central nervous system in animals. pjoes.com

Oral treatment with xylene in Wistar rats caused hepatic and renal dysfunction, evidenced by significant elevations in plasma levels of AST, ALT, ALP, urea, uric acid, and creatinine. researcherslinks.com This was accompanied by a significant decrease in glutathione (B108866) (GSH) levels and glutathione peroxidase (GPx) activity, and an increase in MDA levels in the liver and kidney. researcherslinks.com These findings suggest that xylene can induce oxidative stress and alter antioxidant defense mechanisms in these tissues. researcherslinks.com

Biochemical changes observed in various studies are summarized below:

Exposure RouteTissue/SystemObserved Biochemical ChangesSource
InhalationLiver (Rats)Increased hepatic cytochrome P-450 concentration nih.govtandfonline.com
DermalFetal and Maternal Brain (Rats)Biochemical changes cdc.gov
Tissue ProcessingHuman Tissue SectionsSignificant spectral differences indicating biochemical changes (e.g., changes in Amide I band, appearance of specific peaks) tudublin.ie
Not SpecifiedHemolymph (Blaberus giganteus)Elevated sugar content, high levels of malondialdehyde (lipid peroxidation marker) pjoes.compjoes.com
OralLiver and Kidney (Rats)Elevated AST, ALT, ALP, urea, uric acid, creatinine; Decreased GSH, GPx activity; Increased MDA levels researcherslinks.com

Analytical Methodologies for P Xylene Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely used for the separation and quantification of p-xylene (B151628), particularly from its isomers (ortho- and meta-xylene) and other similar hydrocarbons. These methods leverage the differences in the physical and chemical properties of the compounds to achieve separation.

Gas Chromatography (GC)

Gas chromatography is a common and well-established technique for the analysis of this compound. cdc.govbuffalostate.edugcms.cz It is particularly effective for volatile organic compounds like xylenes (B1142099). GC methods typically involve injecting a vaporized sample onto a chromatographic column, where the components are separated based on their boiling points and interactions with the stationary phase. b-tu.de

Different detectors can be coupled with GC for this compound analysis, including:

Flame Ionization Detection (FID): GC-FID is a widely used method for quantifying hydrocarbons. cdc.govb-tu.de It offers good sensitivity and a wide linear range. ASTM Method D3798, though withdrawn, covered the determination of hydrocarbon impurities in this compound and its purity by GC-FID, typically for this compound of 99% or greater purity. kelid1.irastm.org This method involved adding a known amount of internal standard to the sample and calculating impurity amounts based on peak area ratios. kelid1.ir

Mass Spectrometry (MS): GC-MS provides both separation and identification capabilities, as the mass spectrometer can provide structural information about the separated components. cdc.gov This allows for the confirmation of this compound's identity and the identification of other compounds in the sample. Purge and trap GC/MS can detect xylene isomers at parts-per-trillion levels in samples like whole human blood. cdc.gov

GC methods for xylene analysis often utilize capillary columns coated with poly(ethylene glycol) or similar stationary phases to achieve separation of the isomers. scioninstruments.com Analytical conditions can vary, but typical parameters include specific oven temperature programs, carrier gases (such as nitrogen, helium, or hydrogen), and split/splitless injection techniques depending on the sample concentration. gcms.czb-tu.descioninstruments.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography can also be applied to the analysis of this compound, although GC is often preferred for its volatility. HPLC is particularly useful when dealing with samples that are not easily vaporized or when analyzing oxidation products of this compound. oup.comoup.com

Reversed-phase HPLC methods have been developed for the determination of this compound and its oxidation products. oup.comoup.com These methods often employ C18 bonded phase columns and mobile phases consisting of mixtures of solvents like methanol (B129727), acetonitrile (B52724), and water, often used in a gradient elution mode. oup.comoup.com Ultraviolet (UV) detection is commonly used in HPLC for this compound, with detection wavelengths often set at 220 and 254 nm. oup.comoup.com

An HPLC method using a beta-cyclodextrin (B164692) stationary phase has been developed and compared to GC-MS for determining BTEX compounds, including xylene isomers, in occupational environments. While both methods could separate and quantify the analytes, GC-MS generally provided better resolution and lower detection limits. nih.gov

HPLC coupled with fluorescence detection (FLD) and diode array detection (DAD) has also been used for the direct analysis and quantification of aromatic pollutants, including xylene isomers, in aqueous samples for monitoring biodegradation processes. rsc.org

Spectroscopic Methods

Spectroscopic techniques provide alternative or complementary approaches for the detection and quantification of this compound, often based on its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of the molecules. Different isomers of xylene exhibit characteristic absorption bands in the infrared spectrum, allowing for their identification and quantification. buffalostate.edubloomu.edubuffalostate.eduscribd.com

Fourier Transform Infrared (FTIR) spectroscopy, which offers advantages like increased sensitivity through signal averaging, is used for the quantitative analysis of xylene mixtures. bloomu.edupsu.edu Methods have been developed for the direct simultaneous determination of ortho-, meta-, and para-xylene using FTIR, often employing flow injection systems for sample introduction. psu.edu Absorbance measurements are typically carried out at specific wavenumbers characteristic of each isomer, such as 796 cm⁻¹ for this compound. psu.edu The use of internal standards, such as ortho-xylene, can help compensate for variations in sample volume and cell transmittance in quantitative IR analysis. bloomu.eduacs.org

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides a unique spectral fingerprint for molecules based on the inelastic scattering of light. buffalostate.edupace.edu Raman spectroscopy can distinguish between the xylene isomers. buffalostate.eduacs.orgrktech.hu

Each xylene isomer has unique peaks in its Raman spectrum that can be used as marker bands for qualitative identification and quantitative analysis. For this compound, unique peaks have been observed at various wavenumbers, including 632, 801, 816, 1171, 1192, and 1300 cm⁻¹ using a handheld instrument, and 649, 815, 832, 1187, and 1208 cm⁻¹ using a confocal Raman spectrometer. acs.org Quantitative analysis can be performed by analyzing the ratio of intensities or areas of distinct peaks relative to a peak common to all isomers. pace.edu Low-resolution Raman data can be useful for identifying and quantifying compounds like xylene isomers. buffalostate.edu

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the spectrum. Xylene isomers exhibit absorption bands in the UV region. dergipark.org.trroyalsocietypublishing.org

UV-Vis spectroscopy can be used for the determination of xylene concentration, although distinguishing between isomers solely by UV-Vis can be challenging due to similar absorption profiles. dergipark.org.trroyalsocietypublishing.orgnih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have investigated the UV-Vis spectra of xylene isomers, showing strong absorption bands in the UV region. dergipark.org.tr For this compound, leading contributions to the UV-Vis spectrum have been calculated to originate from specific electronic transitions with corresponding energy gaps. dergipark.org.tr While UV-Vis can be used for quantifying total xylenes, chromatographic separation is typically required for isomer-specific quantification when using UV detection. oup.comoup.comresearchgate.net UV-Vis spectroscopy has been used to determine xylene concentration in treated wastewater samples by measuring absorbance at a specific wavelength, such as 265 nm, and using a calibration curve. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy, which involves exciting a molecule with light and measuring the emitted fluorescence, can also be used to distinguish xylene isomers. royalsocietypublishing.orgresearchgate.net While the excitation and emission wavelengths for the xylene isomers are similar, there are minor differences, and importantly, the fluorescence intensity at the same concentration can differ between isomers. royalsocietypublishing.org this compound has been observed to have the highest fluorescence intensity among the three isomers at the same concentration. royalsocietypublishing.org These differences in fluorescence properties can potentially be used for quantitative analysis. royalsocietypublishing.org

Mass Spectrometry (MS)

While often coupled with GC, mass spectrometry can also be considered a spectroscopic technique in itself, providing information about the mass-to-charge ratio of ions. The 70 eV electron impact mass spectra of the three xylene isomers are identical, making it difficult to distinguish them based solely on their standard mass spectra. acs.org However, methods utilizing ion-molecule reactions in techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry have been developed to differentiate xylene isomers. acs.org

Computational Chemistry and Modeling of P Xylene Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the complex reaction mechanisms involving p-xylene (B151628), particularly in atmospheric chemistry.

One key area of focus has been the OH-initiated oxidation of this compound, a critical process in the formation of tropospheric ozone and secondary organic aerosols (SOA). nih.gov DFT studies have been employed to investigate the mechanistic features of these reactions. acs.org Calculations can determine the reaction energies for the formation of various aromatic intermediate radicals, helping to assess their relative stability and the reversibility of reaction pathways. nih.gov Furthermore, DFT is used to analyze the activation barriers, which reveals the most energetically favorable pathways for the propagation of this compound oxidation. acs.org

Following the initial OH addition, the resulting this compound-OH adducts react with molecular oxygen (O₂). DFT studies show that the this compound peroxy radicals formed are prone to cyclize, forming bicyclic radicals. acs.org This pathway is favored over the reaction with nitrogen monoxide (NO), which would lead to significant ozone formation. acs.org These bicyclic radicals can then isomerize to more stable epoxide radicals, a step with a relatively low energy barrier, or react further with O₂ to form bicyclic peroxy radicals. acs.org

DFT calculations have also been used to study the different conformers of this compound, such as the eclipsed and staggered forms. researchgate.neteurjchem.com These studies can predict differences in parameters like optimization energy and Mulliken charges between conformers. researchgate.net The reactivity of different conformers can be explained by analyzing their HOMO-LUMO energy gaps. eurjchem.com

Table 1: DFT Calculated Parameters for OH-initiated this compound Oxidation

Parameter Value/Finding Source(s)
OH Addition Position Dominantly at the ortho position nih.gov
Ortho Addition Branching Ratio 0.8 nih.gov
Ipso Addition Branching Ratio 0.2 nih.gov
Key Intermediate Formation of bicyclic radicals from this compound peroxy radicals acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations provide detailed insights into its behavior in various environments, particularly in adsorption and diffusion processes within porous materials.

MD simulations have been used to investigate the interfacial barriers when this compound molecules enter zeolites like ZSM-5. acs.org These simulations can determine entering probabilities, occupancy distributions, and the residence times of molecules at the interface, which are crucial parameters for understanding mass transport in catalytic and separation processes. acs.org

In the study of xylene isomer separation, MD simulations, often combined with Grand Canonical Monte Carlo (GCMC) simulations, are used to understand the adsorption and diffusion of this compound in metal-organic frameworks (MOFs) and zeolites. nih.govacs.org For example, simulations have been performed to study the adsorption properties of this compound in NaY and KY faujasites. acs.org These simulations can predict this compound/m-xylene (B151644) selectivities that are in good agreement with experimental results, showing that KY faujasite is selective for this compound. acs.org

A combined GCMC and MD approach has been used to study the adsorption and separation of xylene isomers in Cu-HKUST-1, a type of MOF. nih.govrsc.org These simulations calculate key parameters of gas adsorption, including:

Adsorption Volume (N): The amount of gas adsorbed at a given pressure and temperature. rsc.org

Heat of Adsorption (Qst): The energy released upon adsorption. rsc.org

Henry Coefficient (K): A measure of the affinity of the adsorbate for the adsorbent at low concentrations. rsc.org

Diffusion Coefficient (D): A measure of the rate of movement of the adsorbate within the material. rsc.org

These calculated parameters can then be used to predict the adsorption selectivity and permeability of the material for this compound from a mixture of its isomers. rsc.org The non-bonding interactions in these simulations are typically described by models like the Lennard-Jones potential for van der Waals forces and Coulomb's law for electrostatic interactions. rsc.org

Table 2: Key Parameters Calculated from MD and GCMC Simulations for this compound Adsorption

Parameter Description Application in this compound Systems Source(s)
Adsorption Volume (N) Amount of adsorbed gas Predicting loading capacity in MOFs and zeolites rsc.org
Heat of Adsorption (Qst) Energy released during adsorption Understanding the strength of interaction with adsorbent rsc.org
Henry Coefficient (K) Adsorbate-adsorbent affinity at low coverage Assessing selectivity for this compound over other isomers rsc.org

Modeling of Separation Processes (e.g., Adsorption, Membrane Permeation)

The separation of this compound from its isomers (o-xylene and m-xylene) is a significant industrial challenge due to their similar physical properties. portalabpg.org.br Computational modeling plays a crucial role in the design and optimization of separation processes like adsorption and membrane permeation.

Adsorption-Based Separation: Adsorption is a widely used method for this compound separation, often employing zeolites as adsorbents in simulated moving bed (SMB) technology. ulisboa.pt Modeling of the SMB process is essential for understanding and improving its performance. ulisboa.pt Thermodynamic models for xylene adsorption are developed and incorporated into process simulations to predict the behavior of the system. ulisboa.pt

Grand Canonical Monte Carlo (GCMC) simulations are a primary tool for modeling adsorption processes at the molecular level. acs.org These simulations can predict single-component and binary adsorption isotherms, as well as isosteric heats of adsorption, which can be compared with experimental data. acs.org For instance, GCMC simulations have successfully predicted that NaY zeolite preferentially adsorbs m-xylene, while KY faujasite is selective for this compound. acs.org

Membrane-Based Separation: Membrane separation is an emerging, energy-efficient alternative for this compound purification. Modeling is critical for understanding transport mechanisms and for designing new membrane materials. kaust.edu.sa

Process optimization for this compound separation through membranes like silicalite-1 can be performed using statistical modeling techniques such as response surface methodology (RSM). researchgate.net These models correlate process variables like temperature, feed partial pressure, and feed composition to performance indicators such as this compound flux and the p-/o-xylene (B151617) separation factor. researchgate.net For example, an optimal this compound flux of 3.83 × 10⁻⁶ mol/m²s and a separation factor of 46 were predicted for a silicalite-1 membrane at specific operating conditions. researchgate.net

The performance of various polymer membranes, including polymers of intrinsic microporosity (PIMs), has also been modeled and investigated. kaust.edu.sa While these membranes can exhibit high permeability, their selectivity for this compound can be limited by swelling. kaust.edu.sa Modeling helps to understand these limitations and guide the development of more chemically resistant materials. kaust.edu.sa

Quantitative Structure-Activity Relationships (QSAR) in Atmospheric Chemistry

While explicit QSAR models for this compound are not extensively detailed in the provided search results, the principles of structure-activity relationships are fundamental to understanding its atmospheric chemistry, particularly the formation of secondary organic aerosol (SOA).

The atmospheric photooxidation of xylene isomers leads to the formation of SOA, and the yield and composition of this aerosol are highly dependent on the structure of the specific isomer. nih.gov Experimental and modeling studies have shown that SOA formation from this compound is generally less than that from m-xylene and o-xylene, especially in the presence of nitrogen oxides (NOx). nih.gov This difference in reactivity and SOA formation potential is a direct consequence of the molecular structure, specifically the position of the methyl groups on the benzene (B151609) ring.

The presence and concentration of NOx significantly influence the chemical pathways of this compound oxidation and subsequent SOA formation. nih.govbohrium.com In NOx-free environments, the difference in aerosol formation between o- and this compound becomes less significant. nih.gov In the presence of NOx, nitrated aromatic compounds, such as nitrophenols and nitrocatechols, become major components of the SOA formed from this compound. bohrium.com The formation of these compounds is a result of the nitration of phenolic products from this compound oxidation. bohrium.com

The structure of these reaction products, particularly the addition of electrophilic nitro groups, alters their physicochemical properties. For example, an increase in nitro groups in the SOA strengthens its light absorption capacity. bohrium.com This relationship between the molecular structure of the oxidation products and their optical properties is a key aspect of their atmospheric impact. The data gathered from these mechanistic studies provide the foundational relationships necessary for the development of predictive QSAR models for the atmospheric fate of this compound and related aromatic compounds.

Table 3: Compound Names Mentioned

Compound Name
This compound
o-Xylene
m-Xylene
Benzene
Toluene (B28343)
Ethylbenzene (B125841)
Terephthalic acid
Polyethylene (B3416737) terephthalate (B1205515) (PET)
Phthalic anhydride
Maleic anhydride
Hydroxyl radical (OH)
Nitrogen monoxide (NO)
Nitrogen oxides (NOx)
Ozone
Epoxide
Nitrophenols
Nitrocatechols
Methane
Carbon dioxide
Hydrogen
Monoethanolamine

Future Research Directions and Emerging Technologies for P Xylene

Development of Highly Selective and Sustainable Catalysts

A significant focus of future research is on the development of highly selective and sustainable catalysts for p-xylene (B151628) production. Current industrial processes, such as toluene (B28343) methylation, often utilize catalysts like H-ZSM-5 molecular sieves to direct methylation to the para-position of the toluene ring, enhancing this compound yield and reducing the burden on separation equipment. jalonzeolite.com However, challenges remain in improving catalyst activity, selectivity, and stability, particularly in the face of deactivation due to coke formation. acs.org

Future research aims to explore new structures of molecular sieves and novel catalyst materials, along with advanced preparation methods to enhance performance. jalonzeolite.com Modified HZSM-5 zeolites, for instance, are being investigated to improve para-xylene yield by adjusting acidity and pore structure. researchgate.net Bifunctional catalysts, such as ZnZrOx-HZSM-5, are showing promise for toluene methylation using syngas, offering an alternative to traditional methanol-based processes. researchgate.net The development of catalysts for the direct conversion of CO2 and H2 into aromatics, including this compound, via a methanol-mediated pathway is also being explored, utilizing materials like bifunctional catalysts composed of reducible metal oxide Cr2O3 and acidic zeolite ZSM-5. mdpi.com

In the context of biomass-derived routes, the development of efficient catalysts for the synthesis of this compound from platform molecules like 2,5-dimethylfuran (B142691) (DMF) and ethylene (B1197577) is crucial. caf.ac.cn Research is ongoing to identify solid-acid-catalyzed systems, including molecular sieves, silica (B1680970), heteropolyacids, and phosphates, that can achieve high selectivity in these reactions. caf.ac.cn Phosphorous-containing solid catalysts, such as P-BEA zeolite and P-SPP zeolite nanosheets, have demonstrated exceptional activities, achieving high yields of this compound from the Diels-Alder cycloaddition of DMF and ethylene. renewable-carbon.eu

Integration of Advanced Separation and Reaction Processes

Research is exploring the combination of reaction and separation in multifunctional reactors, such as simulated moving bed reactors, to overcome equilibrium limitations and enhance this compound production. core.ac.uk This approach can increase the yield of this compound and benzene (B151609) by converting less valuable toluene. core.ac.uk Reactive distillation is also being investigated as a potentially more cost-effective separation technique compared to conventional crystallization and adsorption methods, especially when coupled with highly selective toluene methylation. acs.org

Metal-organic frameworks (MOFs) are emerging as promising materials for the separation of xylene isomers due to their well-defined pore structures and tunable properties. nih.gov Studies are evaluating the performance of MOFs like Co2(m-dobdc) in separating mixtures of C8 aromatics. nih.gov

Exploration of Novel Renewable Feedstocks

The shift towards a more sustainable chemical industry is driving the exploration of novel renewable feedstocks for this compound production. liverpool.ac.ukupnjatim.ac.id While conventional production relies on fossil-based feedstocks like naphtha, there is significant interest in utilizing biomass sources. jalonzeolite.comliverpool.ac.ukupnjatim.ac.id

Pathways to obtain this compound from biomass include methanol-to-aromatics (MTA), ethanol (B145695) dehydration, ethylene dimerization, furan (B31954) cycloaddition, and catalytic fast pyrolysis and hydrotreating of lignin. liverpool.ac.uknih.gov Biomass-derived platform molecules, such as 2,5-dimethylfuran (DMF), are being actively researched as precursors for this compound synthesis, often through Diels-Alder reactions with dienophiles like ethylene or acrylic acid. caf.ac.cnrenewable-carbon.eumpg.dempg.de Lignocellulosic biomass is considered a more sustainable feedstock compared to edible sources like starch. liverpool.ac.uk

Research is also exploring the production of renewable this compound from C4 and C5 molecules derived from biomass fermentation. google.com This involves fermenting feedstock with microorganisms to produce alcohols like 3-methyl-1-butanol, followed by dehydration, metathesis to form C8 olefins, and dehydrocyclization to yield this compound. google.com Additionally, the potential of utilizing plastic waste as a feedstock for BTX production, including this compound, is being investigated as a way to reduce environmental impacts. researchgate.netnih.govacs.org

Deeper Understanding of Environmental Fate and Health Impacts

While the focus of the provided outline is primarily on production technologies, a comprehensive understanding of the future of this compound necessitates ongoing research into its environmental fate and potential health impacts. Although not explicitly detailed in the provided search results within the scope of future research directions, this compound is a chemical that has been found at numerous hazardous waste sites, highlighting the importance of understanding its behavior in the environment. cdc.gov Future research in this area would likely focus on developing more accurate models for predicting its persistence, transport, and transformation in various environmental compartments, as well as refining assessments of potential exposure pathways and health effects. This is particularly relevant as production methods and feedstocks evolve.

Application of Artificial Intelligence and Machine Learning in Process Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemical synthesis and process optimization, offering significant potential for the this compound industry. semanticscholar.orgresearchgate.netbeilstein-journals.orgmdpi.com These technologies can analyze complex datasets, identify patterns, and build predictive models to optimize reaction conditions, catalyst design, and separation processes. semanticscholar.orgresearchgate.netbeilstein-journals.org

ML algorithms can accelerate the discovery of optimal reaction conditions by navigating high-dimensional parametric spaces and identifying intricate interactions among variables. beilstein-journals.org They can be used for tasks such as yield and selectivity prediction, reaction conditions recommendation, and optimization. beilstein-journals.org The integration of AI and ML with automated platforms can lead to self-optimizing chemical processes, reducing the need for extensive manual experimentation. beilstein-journals.orgbeilstein-journals.org

Q & A

Q. What are the standard analytical methods for quantifying p-xylene in environmental and biological samples?

Methodological Answer:

  • Gas Chromatography (GC) coupled with mass spectrometry (GC/MS) or flame ionization detection (GC/FID) is widely used for detecting p-xylene in environmental samples (e.g., air, water, sediment) and biological fluids (e.g., blood, urine). These methods offer detection limits as low as 1–7 ng/g in sediment and 0.01 ppm in air .
  • High-Performance Liquid Chromatography (HPLC) is employed for complex matrices, though it is less common than GC-based techniques .
  • For environmental monitoring, EPA and NIOSH-approved protocols emphasize purge-and-trap pre-concentration followed by GC analysis. Recovery rates and detection limits vary with sample preparation (e.g., Porapak N cartridges for sediment) .

Q. How do researchers model the degradation kinetics of this compound in gas-phase reactions?

Methodological Answer:

  • Degradation by ozone/UV light follows first-order kinetics , with rate constants dependent on ozone concentration and UV intensity. For example, 80% degradation of p-xylene is achieved within 3 hours under optimized ozone/UV conditions .
  • Experimental validation involves dynamic analysis at fixed intervals (e.g., 20, 40, 60, 80 minutes) to plot concentration vs. time curves. Statistical tools like linear regression are used to confirm kinetic consistency .

Q. What thermodynamic properties of this compound are critical for industrial process design?

Methodological Answer:

  • Enthalpy of vaporization (ΔHv) and vapor pressure are key parameters. Experimental values for ΔHv at high pressure (e.g., 146–323 K) are compared against theoretical models (e.g., Pitzer’s correlation, Wilhelm’s equation) to validate predictive accuracy .
  • Data discrepancies (e.g., deviations >5% in Pitzer’s model) highlight the need for empirical corrections when scaling laboratory results to industrial reactors .

Advanced Research Questions

Q. How can photocatalytic decomposition of this compound be optimized using response surface methodology (RSM)?

Methodological Answer:

  • A quadratic polynomial model (e.g., Degradation = 82.5 + 0.10(pH) + 30.1(H₂O₂) + ... ) is derived to predict removal efficiency. Variables include pH, H₂O₂ concentration, catalyst loading, and initial p-xylene concentration .
  • Optimal conditions (pH = 5, H₂O₂ = 0.5 ppm, catalyst = 120 ppm) yield 96.68% removal efficiency, closely aligning with model predictions (95.84%). Validation requires triplicate experiments and ANOVA to assess model significance .

Q. How do contradictions in enzyme activity data under this compound exposure affect experimental design?

Methodological Answer:

  • In studies linking p-xylene concentration to enzyme inhibition, limitations like unreplicated trials or inadequate controls (e.g., lack of temperature/pH stabilization) can skew results .
  • Mitigation strategies:
  • Use blocked experimental designs to isolate variables (e.g., enzyme source, solvent interactions).
  • Validate findings via cross-method consistency (e.g., GC vs. HPLC for p-xylene quantification) .

Q. What molecular interactions govern the thermodynamic behavior of this compound in binary mixtures?

Methodological Answer:

  • Excess molar volume (Vᴱ) and viscosity deviations in p-xylene/N,N-dimethylformamide mixtures reveal dipole-induced dipole interactions. Experimental data at 293–323 K show non-ideal behavior, requiring Redlich-Kister equations for modeling .
  • Computational tools (e.g., COSMO-RS) supplement experimental viscosity/density measurements to predict intermolecular forces .

Q. How do discrepancies between theoretical and experimental ΔHv values for this compound impact process scalability?

Methodological Answer:

  • Deviations >10% (e.g., Yosim-Owen vs. experimental ΔHv) necessitate recalibration of empirical correlations. For high-pressure applications, iterative refinement using machine learning algorithms (e.g., gradient-boosted regression) improves predictive accuracy .
  • Sensitivity analysis identifies pressure and temperature ranges where models fail, guiding experimental reinvestigation .

Methodological Considerations

  • Safety Protocols : Use impervious protective gear (gloves, goggles) and ensure eyewash stations are accessible during p-xylene handling .
  • Data Validation : Cross-check analytical results with NIOSH/EPA standards to avoid false positives/negatives .
  • Kinetic Modeling : Always report confidence intervals for rate constants and compare with literature benchmarks (e.g., ozone/UV degradation vs. photocatalytic methods) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.